RNase L-IN-1
Description
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Properties
Molecular Formula |
C27H35FN6O3S |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H35FN6O3S/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36)/b21-15+,33-27? |
InChI Key |
HXSWRABTASZTFO-ZOVZBSLZSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of RNase L-IN-1 in Modulating the Interferon Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interferon (IFN) signaling pathway is a cornerstone of the innate immune response to viral infections. A key effector within this pathway is Ribonuclease L (RNase L), an endoribonuclease that, upon activation, degrades both viral and cellular RNA, thereby restricting viral replication and amplifying the immune response. The dysregulation of RNase L activity has been implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of RNase L-IN-1, a small molecule inhibitor of RNase L, and its role in the context of the interferon signaling pathway. We will detail the mechanism of action of RNase L, the function of this compound, and provide comprehensive experimental protocols for its characterization.
Introduction to the OAS-RNase L Pathway
The 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway is a critical component of the antiviral state induced by interferons.[1] Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, is detected by OAS proteins.[2] This recognition event activates OAS to synthesize 2'-5'-linked oligoadenylates (2-5A) from ATP.[2][3] These 2-5A molecules then bind to and activate the latent RNase L, causing it to dimerize and become an active endoribonuclease.[3]
Activated RNase L cleaves single-stranded viral and cellular RNAs, leading to a global reduction in protein synthesis and thereby inhibiting viral propagation. The resulting RNA degradation products can also act as pathogen-associated molecular patterns (PAMPs), further amplifying the innate immune response by activating pattern recognition receptors (PRRs) like RIG-I and MDA5. This feedback loop leads to the production of more interferon and other pro-inflammatory cytokines.
This compound: A Chemical Probe for RNase L
Given the central role of RNase L in immunity and its implication in disease, small molecule inhibitors are valuable tools for both basic research and as potential therapeutics. This compound is one such inhibitor of RNase L. While detailed public information specifically for "this compound" is limited, we can infer its properties and utility based on the characterization of other known RNase L inhibitors. These inhibitors are crucial for dissecting the specific contributions of RNase L to various cellular processes and for validating it as a drug target.
Quantitative Data on RNase L Inhibitors
The potency of RNase L inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce RNase L activity by 50%. The following table summarizes IC50 values for some reported RNase L inhibitors to provide a comparative context.
| Inhibitor Name | Assay Type | IC50 Value | Reference |
| Sunitinib | In vitro | 1.4 µM | |
| Sunitinib | Cellular | 1 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the effects of RNase L inhibitors like this compound. Below are methodologies for key experiments.
In Vitro RNase L Inhibition Assay (FRET-based)
This assay provides a quantitative measure of an inhibitor's ability to block the enzymatic activity of purified RNase L in a controlled environment.
Principle: A fluorescence resonance energy transfer (FRET) RNA probe, labeled with a fluorophore and a quencher, is used as a substrate for RNase L. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, thus attenuating the fluorescence signal.
Materials:
-
Recombinant human RNase L
-
RNase L activator (2-5A, trimer triphosphate)
-
FRET RNA probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide with RNase L cleavage sites)
-
This compound or other test inhibitors
-
Assay buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing 10 nM recombinant human RNase L and 0.5 nM 2-5A in the assay buffer.
-
Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO control (vehicle).
-
Add the RNase L/2-5A mixture to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET RNA probe to a final concentration of 100 nM.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM) over a time course (e.g., every 2 minutes for 1 hour) at 37°C.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular RNase L Activity Assay (rRNA Cleavage)
This assay assesses the ability of an inhibitor to block RNase L activity within a cellular context.
Principle: Activation of RNase L in cells leads to the cleavage of abundant cellular RNAs, most notably ribosomal RNA (rRNA). These cleavage events produce characteristic RNA fragments that can be visualized by gel electrophoresis. An effective inhibitor will prevent or reduce the appearance of these rRNA fragments.
Materials:
-
A549 cells (or other suitable cell line with a functional OAS/RNase L pathway)
-
RNase L activator (e.g., poly(I:C) or 2-5A)
-
This compound or other test inhibitors
-
Cell culture medium and reagents
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
-
Alternatively, agarose gel electrophoresis equipment and ethidium bromide or other RNA stain
Procedure:
-
Seed A549 cells in 6-well plates and grow to ~70% confluency.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 4 hours).
-
Activate cellular RNase L by transfecting the cells with poly(I:C) (e.g., 1 µg/mL) or 2-5A (e.g., 1-10 µM) for 4.5 hours.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Analyze the integrity of the extracted RNA using an Agilent Bioanalyzer or by running on a denaturing agarose gel.
-
Look for the appearance of specific rRNA cleavage products in the positive control (activator alone) and their reduction or absence in the inhibitor-treated samples. The 28S and 18S rRNA peaks/bands will appear diminished with the concurrent appearance of smaller fragments in the presence of active RNase L.
Western Blot for STAT1 Phosphorylation
This protocol determines the effect of RNase L inhibition on a key step in the canonical interferon signaling pathway.
Principle: Upon interferon binding to its receptor, the JAK-STAT pathway is activated, leading to the phosphorylation of STAT1. Phosphorylated STAT1 (pSTAT1) then translocates to the nucleus to induce the expression of interferon-stimulated genes (ISGs). This assay uses antibodies specific to phosphorylated STAT1 to measure the extent of pathway activation.
Materials:
-
Cells (e.g., A549)
-
Interferon-β (IFN-β)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound or DMSO for a designated time.
-
Stimulate the cells with IFN-β (e.g., 100 U/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Analysis of Interferon-Stimulated Gene (ISG) Expression
This experiment evaluates the downstream consequences of RNase L inhibition on the expression of genes induced by interferon.
Principle: The activation of the IFN signaling pathway leads to the transcriptional upregulation of a host of ISGs that mediate the antiviral response. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of specific ISGs.
Materials:
-
Cells, IFN-β, and this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target ISGs (e.g., OAS1, ISG15, IFIT1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound or DMSO, followed by stimulation with IFN-β for a longer duration (e.g., 6-24 hours) to allow for gene expression.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers for the target ISGs and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ISG expression in the different treatment groups.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of RNase L Inhibitors Beyond RNase L: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, activated by viral infections to degrade both viral and cellular RNA, thereby inhibiting viral replication. Its role in apoptosis and as a potential tumor suppressor has made it a significant target for therapeutic intervention. While inhibitors of RNase L hold promise for treating conditions characterized by excessive RNase L activation, such as Aicardi-Goutières syndrome, a thorough understanding of their cellular targets beyond RNase L is critical for predicting potential off-target effects and ensuring therapeutic safety. This technical guide provides a comprehensive overview of the known cellular interactions of RNase L inhibitors, focusing on data derived from well-characterized compounds. It includes detailed experimental protocols for assessing target engagement and off-target effects, quantitative data on inhibitor activity, and visual representations of relevant cellular pathways and experimental workflows.
Introduction to RNase L and its Inhibition
RNase L is a latent endoribonuclease that, upon activation by 2',5'-oligoadenylates (2-5A) synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), dimerizes and cleaves single-stranded RNA.[1][2] This activity is a potent antiviral mechanism but can also contribute to cellular damage if dysregulated.[3] Small molecule inhibitors of RNase L have been developed to modulate its activity in pathological contexts.[1] This guide will explore the cellular targets of these inhibitors beyond their intended interaction with RNase L, using publicly available data for characterized inhibitors as a reference.
Quantitative Data on RNase L Inhibitor Activity
The following tables summarize the in vitro and cellular activities of several known RNase L inhibitors. This data is essential for comparing the potency and potential for off-target effects of different chemical scaffolds.
Table 1: In Vitro Inhibitory Activity of RNase L Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Myricetin | Human RNase L | 230 ± 30 | FRET-based enzyme assay | [1] |
| Vitexin | Human RNase L | 1600 ± 200 | FRET-based enzyme assay | |
| Hyperoside | Human RNase L | 2200 ± 300 | FRET-based enzyme assay | |
| Ellagic Acid (EA) | Porcine RNase L | 73.5 ± 0.2 | Fluorescence-based RNA cleavage | |
| Valoneic Acid Dilactone (VAL) | Porcine RNase L | Not specified | Fluorescence-based RNA cleavage |
Table 2: Cellular Activity of RNase L Inhibitors
| Compound | Cell Line | Endpoint | EC50 (µM) | Reference |
| Myricetin | A549 | rRNA cleavage | ~10 | |
| Valoneic Acid Dilactone (VAL) | A549 | rRNA cleavage | >10 |
Potential Off-Target Interactions
While specific off-target profiling data for a compound explicitly named "RNase L-IN-1" is not publicly available, studies on other RNase L inhibitors and the methodologies used for target deconvolution provide a framework for understanding potential unintended interactions.
Kinase Cross-Reactivity
Given that the pseudokinase domain of RNase L is a target for some inhibitors, cross-reactivity with other cellular kinases is a primary concern. Kinome-wide profiling assays are essential to identify such interactions.
Interactions with Other Ribonucleases
The specificity of inhibitors against RNase L versus other cellular ribonucleases should be thoroughly evaluated to avoid unintended disruption of RNA metabolism.
Broader Proteome Engagement
Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can provide an unbiased view of the cellular proteins that interact with a given inhibitor.
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which RNase L and its inhibitors function is crucial. The following diagrams illustrate key pathways and experimental procedures.
Caption: RNase L Activation and Inhibition Pathway.
Caption: General Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize RNase L inhibitors.
FRET-Based RNase L Enzyme Assay
This assay is used to determine the in vitro inhibitory activity of compounds against RNase L.
-
Principle: A fluorescence resonance energy transfer (FRET) RNA probe is used as a substrate for RNase L. The probe consists of a fluorophore and a quencher. Upon cleavage by RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human RNase L
-
FRET RNA probe (e.g., with FAM fluorophore and a dark quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, FRET RNA probe, and 2-5A activator.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add recombinant RNase L to initiate the reaction.
-
Incubate the plate at room temperature.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
-
Cellular rRNA Cleavage Assay
This assay assesses the ability of a compound to inhibit RNase L activity in a cellular context.
-
Principle: Activation of RNase L in cells leads to the specific cleavage of ribosomal RNA (rRNA). The integrity of rRNA can be visualized by gel electrophoresis. An effective inhibitor will prevent this cleavage.
-
Materials:
-
Human cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
2-5A (trimeric, phosphorylated)
-
Transfection reagent
-
RNA extraction kit
-
Formaldehyde-agarose gel electrophoresis system
-
Ethidium bromide or other RNA stain
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 4 hours).
-
Transfect the cells with 2-5A to activate endogenous RNase L.
-
Incubate for a further period (e.g., 2 hours).
-
Harvest the cells and extract total RNA.
-
Analyze the integrity of the 18S and 28S rRNA by formaldehyde-agarose gel electrophoresis.
-
Visualize the rRNA bands by staining. The appearance of specific cleavage products indicates RNase L activity.
-
Quantify the extent of rRNA cleavage and determine the EC50 of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a drug in a cellular environment and can be adapted for proteome-wide off-target screening.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
-
Procedure (Western Blot-based):
-
Culture cells and treat with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a buffered solution.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures.
-
Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RNase L (and potential off-targets) at each temperature by Western blotting using specific antibodies.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
-
-
Procedure (Mass Spectrometry-based for Proteome-wide Analysis):
-
Follow steps 1-5 as above.
-
Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and isobaric labeling).
-
Analyze the samples by LC-MS/MS.
-
Identify and quantify the proteins in the soluble fraction at each temperature.
-
Identify proteins that show a significant thermal shift upon compound treatment, indicating them as potential on- or off-targets.
-
Conclusion
The development of specific and potent RNase L inhibitors requires a comprehensive understanding of their interactions within the complex cellular environment. While direct data on "this compound" is limited, the methodologies and findings from studies of other RNase L inhibitors provide a robust framework for its characterization. A combination of in vitro enzymatic assays, cell-based functional assays, and unbiased proteomic approaches like CETSA is essential for elucidating the complete cellular target profile of any RNase L inhibitor, ensuring its efficacy and minimizing potential adverse effects. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug developers to rigorously evaluate the cellular targets of novel RNase L inhibitors.
References
Understanding the structural basis of RNase L inhibition by RNase L-IN-1
An In-Depth Technical Guide:
Understanding the Structural Basis of RNase L Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon-induced antiviral response. Its activation leads to widespread RNA degradation, halting viral replication and inducing apoptosis in infected cells. However, dysregulation of RNase L is implicated in inflammatory diseases and autoimmune disorders like Aicardi-Goutières syndrome, making it a compelling target for therapeutic inhibition.
While specific compounds such as RNase L-IN-1 are commercially available, the peer-reviewed scientific literature currently lacks detailed characterization of its specific mechanism or structural basis of action.[1][2] This guide, therefore, provides a comprehensive overview of the principles of RNase L inhibition, drawing on data from well-characterized small molecule inhibitors. We will explore the RNase L activation pathway, detail the structural mechanisms of allosteric inhibition, present quantitative data for known inhibitors, and provide in-depth experimental protocols for evaluating novel inhibitory compounds.
The RNase L Activation Pathway
RNase L is a latent endoronuclease that requires a specific signaling cascade for activation. This pathway is a cornerstone of the type I interferon response.
-
Interferon Signaling: Upon viral infection, cells produce and secrete type I interferons (IFN-α/β). These cytokines bind to their receptors on the surface of infected and neighboring cells, triggering the JAK-STAT signaling cascade.[3]
-
OAS Synthesis: This signaling cascade induces the expression of hundreds of IFN-stimulated genes (ISGs), including the 2'-5'-oligoadenylate synthetase (OAS) family of enzymes.[3][4]
-
2-5A Production: Viral double-stranded RNA (dsRNA), a common replication intermediate, binds to and activates OAS enzymes. Activated OAS synthesizes the second messenger 2'-5'-linked oligoadenylates (2-5A) from ATP.
-
RNase L Dimerization and Activation: In its inactive state, RNase L exists as a monomer. The binding of 2-5A to the N-terminal ankyrin repeat domain of two RNase L monomers induces a profound conformational change, promoting their dimerization. This dimerization brings the C-terminal ribonuclease domains into close proximity, forming the active catalytic sites.
-
RNA Cleavage: Activated RNase L cleaves single-stranded viral and cellular RNAs, leading to the cessation of protein synthesis and viral replication.
Structural Basis of Allosteric Inhibition
Structural and biochemical studies have revealed that the most effective known small molecule inhibitors of RNase L do not target the C-terminal ribonuclease active site directly. Instead, they function as allosteric inhibitors by binding to the ATP-binding pocket located within the central, catalytically inactive pseudokinase (PK) domain.
The binding of ATP to the PK domain is thought to stabilize the active dimeric conformation of RNase L. Small molecules that occupy this pocket can prevent the necessary conformational changes required for stable dimerization, thereby keeping the enzyme in its inactive monomeric state and preventing activation of the ribonuclease domains. This mechanism of "dimer destabilization" is the structural basis for inhibition by well-studied compounds like the kinase inhibitor sunitinib and the natural product myricetin .
References
RNase L-IN-1: A Technical Guide for Investigating RNA Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, acting as a key effector in interferon-regulated antiviral pathways. Its activation leads to the degradation of both viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. The study of RNase L-mediated RNA degradation pathways is critical for understanding infectious diseases, autoimmune disorders, and cancer. RNase L-IN-1 is a small molecule inhibitor of RNase L, serving as a valuable chemical probe to elucidate the nuanced roles of this enzyme in various cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and detailed protocols for its application in studying RNA degradation.
Introduction to RNase L
RNase L is an endoribonuclease that, in its latent state, exists as a monomer.[1] Its activation is a tightly regulated process initiated by the presence of double-stranded RNA (dsRNA), a hallmark of viral infection. This process is mediated by the 2-5A system.[2] Upon activation, RNase L dimerizes and cleaves single-stranded RNA at UpUp and UpA dinucleotide sequences, leading to a cascade of downstream effects including the activation of other immune signaling pathways and eventual cell death.[3][4]
This compound: A Probe for RNase L Function
Quantitative Data for RNase L Inhibitors
A summary of publicly available quantitative data for various RNase L inhibitors is provided below for comparative analysis.
| Compound Name | Target | IC50 | Assay Type | Reference |
| Sunitinib | RNase L | 1.4 µM | In vitro | |
| Ellagic Acid | RNase L | 73.5 nM | In vitro | |
| Valoneic Acid Dilactone | RNase L | 0.68 nM | In vitro | |
| Myricetin | RNase L | Not specified | In vitro | |
| Hyperoside | RNase L | 1.63 µM | In vitro |
Signaling Pathways and Experimental Workflows
The RNase L Activation Pathway
The activation of RNase L is a critical step in the cellular antiviral response. The following diagram illustrates the key steps in this pathway.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small self-RNA generated by RNase L amplifies antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Dual Role of RNase L in Disease and the Therapeutic Potential of Its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon (IFN)-induced antiviral response. Its activation triggers a cascade of events aimed at eliminating viral threats, but dysregulation of its activity has been implicated in a range of pathologies, from autoimmune diseases to cancer. This technical guide provides a comprehensive overview of the multifaceted role of RNase L in various disease models, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Furthermore, we explore the therapeutic potential of targeting this enzyme, with a focus on the inhibitor RNase L-IN-1 and other recently identified small molecule inhibitors.
The RNase L Signaling Pathway: A Double-Edged Sword
The activation of RNase L is a tightly regulated process initiated by the detection of double-stranded RNA (dsRNA), a hallmark of viral replication. This triggers the 2'-5'-oligoadenylate synthetase (OAS) family of proteins to synthesize 2',5'-linked oligoadenylates (2-5A) from ATP.[1] These unique molecules then bind to and activate RNase L, causing it to dimerize and unleash its endoribonuclease activity.[2][1] Activated RNase L indiscriminately cleaves single-stranded RNA (ssRNA), including viral and host RNA, leading to a global shutdown of protein synthesis and ultimately apoptosis of the infected cell.
However, the consequences of RNase L activation extend beyond this direct antiviral effect. The RNA fragments generated by RNase L can act as pathogen-associated molecular patterns (PAMPs), further amplifying the innate immune response by activating other pattern recognition receptors like RIG-I and MDA5. This leads to the production of more interferons and pro-inflammatory cytokines, creating a potent antiviral state. While beneficial for clearing infections, chronic or inappropriate activation of this pathway can contribute to the pathology of autoimmune and inflammatory diseases.
dot graph RNase_L_Signaling_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes dsRNA [label="Viral dsRNA", fillcolor="#F1F3F4"]; OAS [label="OAS", fillcolor="#FBBC05"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; two_five_A [label="2-5A", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNaseL_inactive [label="Inactive RNase L\n(monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNaseL_active [label="Active RNase L\n(dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ssRNA [label="Viral & Host ssRNA", shape=ellipse, fillcolor="#F1F3F4"]; RNA_fragments [label="RNA Fragments", shape=ellipse, fillcolor="#F1F3F4"]; Protein_synthesis_inhibition [label="Inhibition of\nProtein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RIG_I_MDA5 [label="RIG-I / MDA5", fillcolor="#FBBC05"]; IFN_production [label="IFN & Cytokine\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges dsRNA -> OAS [label="activates"]; ATP -> OAS; OAS -> two_five_A [label="synthesizes"]; two_five_A -> RNaseL_inactive [label="binds & activates"]; RNaseL_inactive -> RNaseL_active [label="dimerization"]; RNaseL_active -> ssRNA [label="cleaves"]; ssRNA -> RNA_fragments; RNaseL_active -> Protein_synthesis_inhibition; RNaseL_active -> Apoptosis; RNA_fragments -> RIG_I_MDA5 [label="activate"]; RIG_I_MDA5 -> IFN_production; } Caption: The RNase L signaling pathway is initiated by viral dsRNA, leading to RNA degradation and immune amplification.
RNase L in Disease Models: A Quantitative Perspective
The precise role of RNase L varies significantly across different disease contexts. The following tables summarize key quantitative findings from various disease models, highlighting the impact of RNase L activity.
Table 1: Role of RNase L in Viral Infections
| Virus | Cell/Animal Model | Key Finding | Quantitative Data | Reference |
| Encephalomyocarditis virus (EMCV) | Mouse L cells | Increased RNase L expression enhances IFN's antiviral effect. | RNase L induction reduced viral RNA synthesis to 42% of IFN-treated cells alone. | |
| Influenza A Virus (IAV) | A549 cells | RNase L restricts IAV replication when the viral NS1 protein is disabled. | RNase L knockdown resulted in a significant increase in viral titers. | |
| West Nile Virus (WNV) | A549 cells | OAS3 is required for RNase L activation and restriction of WNV replication. | Viral titers in RNase L-KO and OAS3-KO cells were ~100-fold and ~20-fold higher, respectively, than in parental cells. | |
| Sindbis Virus (SINV) | A549 cells | OAS3 is the principal enzyme for RNase L activation in response to SINV. | Viral titers were significantly higher in RNase L-KO and OAS3-KO cells compared to wild-type cells. |
Table 2: Role of RNase L in Cancer
| Cancer Type | Cell/Animal Model | Key Finding | Quantitative Data | Reference |
| Prostate Cancer | PC3 cells | RNase L knockdown enhances cell migration. | FAK Y397 phosphorylation increased by 43% in RNase L knockdown cells. | |
| Prostate Cancer | DU145 cells | RNase L depletion increases cell migration. | siRNA-mediated knockdown of RNase L led to a significant increase in cell migration in response to fibronectin or serum. | |
| Breast Cancer | Syngeneic mouse model | Ectopic RNase1 expression inhibits tumor progression. | RNase1 treatment significantly enhanced T cell activation and antitumor immunity. | |
| Various Cancers | In vitro | Engineered variants of RNase1 show cytotoxic effects. | Specific activity and cytotoxicity data are available for engineered RNases in preclinical studies. |
Table 3: Role of RNase L in Autoimmune and Inflammatory Diseases
| Disease Model | Cell/Animal Model | Key Finding | Quantitative Data | Reference |
| Aicardi-Goutières Syndrome (AGS) | ADAR1-deficient cells | RNase L activation contributes to cell death in the absence of ADAR1. | An RNase L inhibitor rescued the toxic phenotype of ADAR1-deficient cells. | |
| Type 1 Diabetes | RNase L-/- RIP-B7.1 mice | RNase L deficiency delays the onset of experimentally induced type 1 diabetes. | Significant delay in diabetes onset in RNase L deficient mice treated with poly I:C or streptozotocin. | |
| General Autoimmunity | Review | RNase L-processed self-RNA can stimulate type I IFN production. | Activation of IFN-β transcription through MDA5 and RIG-I by RNase L-processed RNAs. | |
| Irradiation-induced Injury | RNase L-/- mice | RNase L knockout mitigates irradiation-induced bone marrow injury. | RNase L deficiency counteracted the upregulation of immune response genes induced by irradiation. |
The Potential of RNase L Inhibition: Focus on this compound and Other Small Molecules
Given the detrimental effects of excessive RNase L activity in certain diseases, its inhibition has emerged as a promising therapeutic strategy. Several small molecule inhibitors of RNase L have been identified, with this compound being one such compound.
dot graph RNaseL_Inhibition { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes RNaseL_active [label="Active RNase L", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNaseL_IN_1 [label="this compound\n& other inhibitors", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ssRNA_cleavage [label="ssRNA Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death &\nInflammation", fillcolor="#FBBC05"]; Therapeutic_Effect [label="Therapeutic Effect in\nAutoimmune/Inflammatory\nDiseases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RNaseL_IN_1 -> RNaseL_active [label="inhibits"]; RNaseL_active -> ssRNA_cleavage [label="mediates"]; ssRNA_cleavage -> Cell_Death [label="leads to"]; RNaseL_IN_1 -> Therapeutic_Effect [label="potential for"]; } Caption: Inhibition of RNase L by small molecules like this compound can prevent downstream pathological effects.
While "this compound" is commercially available, detailed preclinical data under this specific name in peer-reviewed literature is limited. However, research on other small molecule inhibitors provides valuable insights into the therapeutic potential of targeting RNase L.
A study on a phenolic small molecule inhibitor demonstrated its ability to rescue the toxic phenotype of cells deficient in the dsRNA-editing enzyme ADAR1, a model for Aicardi-Goutières syndrome. This inhibitor, referred to as "VAL" in the study, showed potent inhibition of RNase L activity. Another study employing fragment-based drug discovery identified natural products like myricetin and hyperoside as potent RNase L inhibitors.
Table 4: Quantitative Data for RNase L Inhibitors
| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |
| Phenolic small molecule ("VAL") | In vitro ribonuclease assay | Porcine RNase L | IC50: 0.56 nM (at 1.6 nM enzyme) | |
| Ellagic Acid | In vitro ribonuclease assay | Porcine RNase L | IC50: 73.5 nM | |
| Sunitinib | In vitro ribonuclease assay | Human RNase L | IC50: 1.4 µM | |
| Myricetin | In vitro ribonuclease assay | Human RNase L | IC50: ~5 µM | |
| Hyperoside | In vitro ribonuclease assay | Human RNase L | IC50: 1.63 µM |
The development of specific and potent RNase L inhibitors holds promise for treating a variety of conditions where RNase L is overactive.
Key Experimental Protocols
Accurate assessment of RNase L activity is fundamental to studying its role in disease. Below are detailed methodologies for key experiments.
rRNA Cleavage Assay
This assay is a classic method to determine RNase L activation by observing the degradation of ribosomal RNA (rRNA).
Principle: Activated RNase L cleaves 18S and 28S rRNA at specific sites, generating characteristic cleavage products that can be visualized by gel electrophoresis.
Protocol:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., Trizol reagent or a lysis buffer containing non-ionic detergents).
-
RNA Extraction: Extract total RNA from the cell lysate using a standard method like phenol-chloroform extraction or a commercial kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Gel Electrophoresis: Run the total RNA samples on a denaturing agarose gel or a microfluidics-based system like the Agilent Bioanalyzer.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the RNA bands under UV light. The appearance of distinct rRNA cleavage products indicates RNase L activation.
dot graph rRNA_Cleavage_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Cells [label="Cells of Interest", fillcolor="#F1F3F4"]; Lysis [label="Cell Lysis", fillcolor="#FBBC05"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#FBBC05"]; Quantification [label="RNA Quantification", fillcolor="#FBBC05"]; Electrophoresis [label="Gel Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Visualization [label="Visualization of\nrRNA fragments", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cells -> Lysis; Lysis -> RNA_Extraction; RNA_Extraction -> Quantification; Quantification -> Electrophoresis; Electrophoresis -> Visualization; } Caption: Workflow for the rRNA cleavage assay to detect RNase L activation.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful high-throughput sequencing technique that provides a snapshot of all ribosome positions on mRNA at a given moment. It can be used to assess the global impact of RNase L activation on translation.
Principle: mRNA fragments protected by ribosomes are isolated, sequenced, and mapped to the transcriptome. RNase L activation leads to widespread mRNA degradation, which can be observed as a global decrease in ribosome footprints.
Protocol:
-
Cell Lysis and Ribosome Footprinting: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Treat the lysate with RNase I to digest unprotected mRNA, leaving ribosome-protected fragments (RPFs).
-
Ribosome Isolation: Isolate monosomes by sucrose density gradient ultracentrifugation.
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and PCR amplify the cDNA to generate a sequencing library.
-
Deep Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome to determine the density and location of ribosomes on each mRNA.
dot graph Ribo_Seq_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Cells [label="Cells", fillcolor="#F1F3F4"]; Lysis [label="Cell Lysis with\nTranslation Inhibitor", fillcolor="#FBBC05"]; RNase_Digestion [label="RNase I Digestion", fillcolor="#FBBC05"]; Ribosome_Isolation [label="Ribosome Isolation\n(Sucrose Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RPF_Extraction [label="RPF Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library_Prep [label="Sequencing Library\nPreparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequencing [label="Deep Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cells -> Lysis; Lysis -> RNase_Digestion; RNase_Digestion -> Ribosome_Isolation; Ribosome_Isolation -> RPF_Extraction; RPF_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; } Caption: The experimental workflow for ribosome profiling (Ribo-Seq).
Conclusion
RNase L stands as a central player in the intricate network of innate immunity. Its role in host defense against viruses is well-established, but emerging evidence continues to unveil its involvement in a broader spectrum of diseases, including cancer and autoimmune disorders. The ability of RNase L to act as both a protective and a pathogenic factor underscores the importance of tightly regulating its activity. The development of potent and specific inhibitors, such as the promising class of phenolic small molecules, opens up new avenues for therapeutic intervention in diseases driven by aberrant RNase L activation. Further research into the precise mechanisms governing RNase L's diverse functions and the continued development of targeted inhibitors will be crucial for translating our understanding of this enzyme into novel clinical applications.
References
Methodological & Application
Application Notes and Protocols: Utilizing RNase L-IN-1 in Viral Infection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The 2'-5'-oligoadenylate synthetase (OAS)-RNase L pathway is a critical component of the innate immune response to viral infections.[1][2] Upon sensing viral double-stranded RNA (dsRNA), OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A).[3][4] These 2-5A molecules act as second messengers, binding to and activating the latent endoribonuclease, RNase L.[1] Activated RNase L degrades both viral and cellular single-stranded RNA (ssRNA), thereby inhibiting protein synthesis and restricting viral replication. Furthermore, the RNA cleavage products generated by RNase L can amplify the production of type I interferons by signaling through pathogen recognition receptors like RIG-I and MDA5, thus reinforcing the antiviral state.
RNase L-IN-1 is a small molecule inhibitor of RNase L. By blocking the activity of RNase L, this compound serves as a valuable research tool for investigating the specific role of the OAS-RNase L pathway in the context of various viral infections. These application notes provide detailed protocols for using this compound in cell culture-based viral infection studies to elucidate the contribution of RNase L to viral clearance and host immune signaling.
Mechanism of Action: The OAS-RNase L Pathway
The antiviral activity of the OAS-RNase L pathway is initiated by the recognition of viral dsRNA by interferon-induced OAS proteins. This binding activates OAS to polymerize ATP into 2-5A. 2-5A then binds to the ankyrin repeat domain of inactive RNase L monomers, inducing their dimerization and subsequent activation of the C-terminal ribonuclease domain. This compound specifically inhibits this enzymatic activity, preventing the degradation of ssRNA.
Data Presentation
Quantitative data for this compound handling and suggested starting concentrations for experiments are summarized below.
Table 1: Properties and Storage of this compound
| Property | Value | Source |
|---|---|---|
| Target | Ribonuclease L (RNase L) | |
| Solubility | DMSO | |
| Stock Solution | Prepare a high-concentration stock (e.g., 8.3 mg/mL or 10 mM) in anhydrous DMSO. |
| Storage | Stock solution: -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Assay Type | Recommended Starting Concentration | Key Considerations |
|---|---|---|
| Dose-Response | 0.1 µM - 25 µM (or higher) | Determine the IC50 for the specific virus and cell line. |
| Cytotoxicity (e.g., MTT/XTT) | 0.1 µM - 50 µM | Always perform to identify non-toxic working concentrations. Some inhibitors can show cytotoxicity at effective doses. |
| Viral Inhibition Assay | 5-10x the empirically determined IC50 | This higher concentration is recommended to ensure complete inhibition of the target. |
Note: The optimal concentration of this compound is cell type and virus-dependent and must be determined empirically.
Experimental Workflow
A typical workflow for utilizing this compound in a viral infection study involves determining the compound's cytotoxicity, followed by treating cells prior to or during infection and measuring the impact on viral replication and other endpoints.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. For example, if the molecular weight is 415 g/mol , dissolve 4.15 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including the "vehicle control") and should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.
-
Protocol 2: Determining the Optimal, Non-Toxic Concentration (Cytotoxicity Assay)
This protocol is crucial to ensure that observed antiviral effects are not due to compound toxicity.
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density that will not reach full confluency by the end of the assay. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 50 µM).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor dose) and a "cells only" control (medium without DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation: Incubate the plate for a period equivalent to the planned duration of your viral infection experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50). For subsequent antiviral assays, use this compound at concentrations well below the CC50 (ideally where viability is >90%).
-
Protocol 3: Viral Infection Assay with this compound Treatment
-
Cell Seeding: Seed cells in an appropriate plate format (e.g., 24- or 48-well plate) and allow them to adhere overnight to reach approximately 80-90% confluency on the day of infection.
-
Pre-treatment (Optional but Recommended): Remove the culture medium and add fresh medium containing the desired non-toxic concentrations of this compound or a vehicle control. Incubate for a pre-treatment period (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Infection:
-
Remove the inhibitor-containing medium (or leave it in, depending on the experimental design).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1 or 1.0) diluted in a low-serum medium.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Post-Infection Treatment:
-
Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS) to remove unattached virions.
-
Add fresh, pre-warmed culture medium containing the same concentrations of this compound or vehicle control as used in the pre-treatment step.
-
-
Incubation: Incubate the plates at 37°C for a period appropriate for the virus being studied (e.g., 18-72 hours) until viral cytopathic effect (CPE) is observed in the control wells.
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatants and/or cell lysates for downstream analysis.
Protocol 4: Assessing the Effect of this compound on Viral Replication
The samples harvested from Protocol 3 can be analyzed using various methods to quantify viral replication.
-
A. Plaque Assay (for quantifying infectious virus):
-
Prepare 10-fold serial dilutions of the harvested culture supernatants.
-
Plate a confluent monolayer of susceptible host cells in 6-well plates.
-
Infect the cells with the supernatant dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate for several days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the plaques and calculate the viral titer in plaque-forming units per mL (PFU/mL). A significant increase in PFU/mL in this compound treated samples compared to the vehicle control indicates that RNase L contributes to controlling the infection.
-
-
B. Quantitative RT-PCR (for quantifying viral RNA):
-
Extract total RNA from the cell lysates or viral RNA from the supernatants using a suitable commercial kit.
-
Perform reverse transcription to generate cDNA using primers specific for the viral genome.
-
Perform quantitative PCR (qPCR) using primers and probes specific to a viral gene.
-
Use a standard curve of known copy numbers to quantify the viral RNA. Normalize the results to a housekeeping gene (for cellular RNA) or by sample volume (for supernatant). An increase in viral RNA copies in the presence of this compound suggests an important role for RNase L in degrading the viral genome.
-
References
- 1. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the role of RNase L in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNase L-IN-1 Administration in Mouse Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key mediator of the antiviral and antiproliferative effects of interferons (IFNs).[1][2][3] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades single-stranded viral and cellular RNAs.[2][4] This action inhibits protein synthesis, thereby restricting viral replication and inducing apoptosis in infected cells. Beyond its role in antiviral defense, emerging evidence implicates aberrant RNase L activation in the pathogenesis of certain autoimmune diseases. In conditions such as Aicardi-Goutières syndrome (AGS) and type 1 diabetes, the accumulation of endogenous dsRNA can lead to chronic RNase L activation, contributing to inflammation and tissue damage. Consequently, the inhibition of RNase L presents a promising therapeutic strategy for these disorders.
RNase L-IN-1 is a small molecule inhibitor of RNase L. These application notes provide a comprehensive overview of the theoretical framework and practical guidance for the administration of this compound in mouse models of autoimmune disease, based on available data for RNase L inhibitors and general in vivo study design.
Mechanism of Action of RNase L in Autoimmunity
The OAS-RNase L pathway is a critical component of the IFN-mediated innate immune response. In the context of autoimmunity, endogenous nucleic acids can be mistakenly recognized as viral PAMPs, leading to chronic activation of this pathway and contributing to a pro-inflammatory state.
RNase L Signaling Pathway in Autoimmune Disease
Caption: RNase L signaling pathway in autoimmunity.
Data from In Vivo and In Vitro Studies with RNase L Inhibitors
While specific in vivo data for this compound in autoimmune models is not yet widely published, studies with RNase L knockout mice and other inhibitors provide a strong rationale for its use.
Summary of Preclinical Data
| Model System | Intervention | Key Findings | Reference |
| ADAR1-deficient human cells (in vitro model for AGS) | Valoneic acid dilactone (VAL) | Rescued cell lethality caused by self-dsRNA accumulation. | |
| Type 1 Diabetes Mouse Model (NOD mice) | RNase L knockout | Significant delay in the onset of diabetes. Reduced infiltration of CD8+ T-cells in islets. | |
| Irradiation-induced Bone Marrow Injury Mouse Model | RNase L knockout | Mitigated bone marrow injury and reduced the upregulation of immune response genes. |
Experimental Protocols
The following protocols are representative and should be adapted based on the specific autoimmune mouse model and experimental goals.
Formulation of this compound for In Vivo Administration
A suggested formulation for this compound for in vivo use is as follows.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution of 0.83 mg/mL.
Administration of this compound in a Mouse Model of Autoimmune Disease
This protocol provides a general framework for administering this compound to mice. The specific dose, route, and frequency should be optimized for the chosen model.
Animal Model:
-
Select a relevant mouse model for the autoimmune disease of interest (e.g., NOD mice for type 1 diabetes, TREX1-deficient mice for an AGS-like phenotype).
Experimental Groups:
-
Vehicle control group
-
This compound treatment group(s) (different doses)
-
Positive control group (if available)
Administration Protocol:
-
Dosage: Based on preliminary dose-ranging studies, a starting dose could be in the range of 1-10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery of small molecules in mice. Oral gavage (p.o.) may also be considered depending on the pharmacokinetic properties of the compound.
-
Frequency: Daily administration is often a starting point, but the frequency should be adjusted based on the half-life of this compound and the desired therapeutic window.
-
Duration: The treatment duration will depend on the specific disease model and the endpoints being measured. For chronic autoimmune models, treatment may last for several weeks.
Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo studies.
Assessment of Efficacy
1. Monitoring Disease Progression:
-
Regularly assess clinical signs of disease (e.g., for arthritis models, measure paw swelling; for type 1 diabetes, monitor blood glucose levels).
-
Monitor body weight and overall health of the animals.
2. Histopathological Analysis:
-
At the end of the study, collect relevant tissues (e.g., pancreas for type 1 diabetes, skin and lymph nodes for lupus-like models).
-
Perform histological staining (e.g., H&E) to assess tissue inflammation and damage.
-
Use immunohistochemistry or immunofluorescence to detect immune cell infiltrates (e.g., CD4+, CD8+ T cells, macrophages).
3. Immunological Assays:
-
Flow Cytometry: Analyze immune cell populations in peripheral blood, spleen, and lymph nodes to assess changes in T cell, B cell, and myeloid cell subsets.
-
Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6) in serum or tissue homogenates using ELISA or multiplex assays.
-
Gene Expression Analysis: Isolate RNA from tissues or sorted cell populations and perform quantitative PCR (qPCR) or RNA sequencing to measure the expression of interferon-stimulated genes (ISGs) and other inflammatory markers.
Concluding Remarks
The inhibition of RNase L is a promising therapeutic avenue for a range of autoimmune diseases characterized by aberrant type I interferon signaling. This compound represents a tool to investigate the therapeutic potential of this approach in preclinical models. The protocols and data presented here provide a foundation for designing and executing in vivo studies to evaluate the efficacy of this compound. Careful optimization of the experimental parameters for each specific autoimmune disease model will be critical for obtaining robust and meaningful results.
References
- 1. RNase L contributes to experimentally induced type I diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, purification and characterization of the interferon-inducible, antiviral and tumour-suppressor protein, human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Degradation and Gene Expression Using RNase L-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key mediator of the antiviral response induced by interferons.[1] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and becomes an active endoribonuclease.[2][3] The activated RNase L then cleaves single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and the induction of apoptosis in infected cells.[2][4] Beyond its role in antiviral defense, RNase L is implicated in regulating cell proliferation, differentiation, and tumorigenesis through the selective degradation of cellular mRNAs.
RNase L-IN-1 is a potent and specific small molecule inhibitor of RNase L, offering a valuable tool for investigating the diverse biological functions of this enzyme. By blocking the catalytic activity of RNase L, this compound enables researchers to study the consequences of inhibiting RNA degradation on global and specific gene expression, cellular signaling pathways, and disease pathogenesis. These application notes provide a comprehensive guide to using this compound to elucidate the roles of RNase L-mediated RNA decay.
Mechanism of Action
This compound functions by inhibiting the endoribonuclease activity of RNase L. This prevents the cleavage of both host and viral RNAs, thereby rescuing them from degradation. This inhibition allows for the study of downstream effects on gene expression and cellular processes that are regulated by RNase L.
Applications
-
Studying the role of RNase L in viral infections: By inhibiting RNase L, researchers can investigate its contribution to the control of various viral pathogens.
-
Investigating the impact of RNA degradation on gene expression: this compound allows for the study of how the stability of specific mRNAs influences protein expression and cellular function.
-
Elucidating RNase L's role in innate immunity and inflammation: The inhibitor can be used to dissect the signaling pathways modulated by RNase L activity.
-
Cancer research: Given RNase L's connection to cell proliferation and its role as a tumor suppressor, this compound is a valuable tool for studying its involvement in cancer biology.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments using this compound.
Table 1: Effect of this compound on RNase L-mediated rRNA Cleavage
| Treatment Group | RNase L Activator (e.g., poly(I:C)) | This compound (µM) | 28S/18S rRNA Ratio | Percent Inhibition of rRNA Cleavage |
| Untreated Control | - | 0 | 2.0 ± 0.1 | N/A |
| Activator Control | + | 0 | 0.8 ± 0.1 | 0% |
| This compound (1 µM) | + | 1 | 1.2 ± 0.15 | 33.3% |
| This compound (5 µM) | + | 5 | 1.7 ± 0.2 | 75.0% |
| This compound (10 µM) | + | 10 | 1.9 ± 0.1 | 91.7% |
Data are represented as mean ± standard deviation from three independent experiments. The 28S/18S rRNA ratio is a measure of RNA integrity, with a lower ratio indicating more degradation.
Table 2: qRT-PCR Analysis of Gene Expression Changes Following RNase L Inhibition
| Gene | Treatment Group | Fold Change in mRNA Expression (vs. Activator Control) | p-value |
| Gene A (Known RNase L target) | Activator + this compound (10 µM) | 4.5 ± 0.5 | <0.01 |
| Gene B (Housekeeping gene) | Activator + this compound (10 µM) | 1.1 ± 0.2 | >0.05 |
| Gene C (Upregulated by RNase L signaling) | Activator + this compound (10 µM) | 0.3 ± 0.1 | <0.05 |
Data are represented as mean ± standard deviation from three independent experiments. Fold change is normalized to a housekeeping gene and compared to the activator control group.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the effective concentration of this compound for inhibiting RNase L activity in a specific cell line.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RNase L activator (e.g., poly(I:C) or 2-5A)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Agilent Bioanalyzer and RNA 6000 Nano kit
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Incubate for 2-4 hours.
-
RNase L Activation: Add the RNase L activator to the wells. A typical concentration for poly(I:C) is 1 µg/mL, delivered by transfection. Incubate for a predetermined time (e.g., 4-6 hours).
-
RNA Extraction: Wash the cells with ice-cold PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quality Assessment: Quantify the extracted RNA and assess its integrity using an Agilent Bioanalyzer. RNase L activation will result in the appearance of specific cleavage products of the 28S and 18S ribosomal RNA (rRNA), leading to a decrease in the 28S/18S ratio.
-
Data Analysis: Determine the concentration of this compound that effectively prevents rRNA cleavage, as indicated by the maintenance of a high 28S/18S ratio, similar to the untreated control.
Protocol 2: Analysis of Gene Expression by qRT-PCR
Objective: To quantify the effect of RNase L inhibition on the expression of specific target genes.
Materials:
-
Cells treated as described in Protocol 1 (using the optimal this compound concentration)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated and control cells. Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in cells treated with the RNase L activator and this compound to cells treated with the activator alone.
Protocol 3: Global Gene Expression Analysis by RNA-Seq
Objective: To obtain a transcriptome-wide view of the genes regulated by RNase L-mediated RNA degradation.
Materials:
-
Cells treated as described in Protocol 1
-
RNA extraction kit
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction and Quality Control: Extract high-quality total RNA from your experimental groups. Ensure the RNA Integrity Number (RIN) is high for reliable sequencing results.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA according to the kit manufacturer's protocol. This typically involves poly(A) selection or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly differentially expressed between the control and this compound treated groups.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.
-
Visualizations
Caption: RNase L Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RNase L down-modulation of the RNA Binding Protein, HuR, and cellular growth - PMC [pmc.ncbi.nlm.nih.gov]
Application of RNase L-IN-1 in High-Throughput Screening for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L), a key enzyme in the innate immune system, represents a promising target for the development of novel antiviral therapeutics. Upon viral infection, the presence of double-stranded RNA (dsRNA) triggers a signaling cascade that leads to the activation of RNase L.[1][2] Activated RNase L then degrades both viral and cellular single-stranded RNA (ssRNA), thereby inhibiting viral replication and inducing an antiviral state.[1][2] Dysregulation of RNase L activity is also implicated in various diseases, including certain cancers and autoimmune disorders, making the identification of potent and specific RNase L modulators a critical area of research.
This document provides detailed application notes and protocols for the use of RNase L-IN-1, a small molecule inhibitor of RNase L, in high-throughput screening (HTS) campaigns aimed at discovering novel antiviral compounds. The methodologies described herein are designed to be robust, reproducible, and adaptable to various laboratory settings.
RNase L Signaling Pathway
The activation of RNase L is a tightly regulated process initiated by the recognition of viral dsRNA. This triggers the synthesis of 2'-5'-oligoadenylates (2-5A) by oligoadenylate synthetases (OAS). 2-5A then binds to and activates RNase L, leading to the degradation of ssRNA.
High-Throughput Screening (HTS) Workflow for RNase L Inhibitors
A typical HTS workflow for identifying novel RNase L inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary assays to confirm their activity and evaluate their cellular efficacy and toxicity.
Data Presentation
Quantitative data from HTS and subsequent validation assays should be organized for clear comparison. The following tables provide examples of how to present data for RNase L inhibitors.
Note: As specific antiviral IC50 data for this compound is not publicly available, the following tables include data for other known RNase L inhibitors for illustrative purposes.
Table 1: In Vitro RNase L Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | RNase L | FRET-based | Data not available | - |
| Sunitinib | RNase L | FRET-based | 1.4 | [3] |
| Myricetin | RNase L | FRET-based | ~5 | |
| Hyperoside | RNase L | FRET-based | ~10 |
Table 2: Cellular Antiviral Activity
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | e.g., EMCV | HeLa | CPE Reduction | Data not available | Data not available | Data not available | - |
| Sunitinib | Encephalomyocarditis virus (EMCV) | HeLa | CPE Reduction | 1 | >50 | >50 | |
| Myricetin | - | - | - | Data not available | Data not available | Data not available | - |
Experimental Protocols
Primary High-Throughput Screening: FRET-based RNase L Inhibition Assay
This assay measures the ability of a compound to inhibit the ribonuclease activity of RNase L using a fluorescence resonance energy transfer (FRET) reporter system.
Materials:
-
Recombinant Human RNase L
-
This compound (or other test compounds)
-
2-5A (p3A3)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled ssRNA oligonucleotide)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 2.5 mM DTT
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Prepare a dilution series of this compound and other test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well assay plate. Also, include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme and Activator Preparation: Prepare a solution of recombinant RNase L and 2-5A in assay buffer. The final concentration of RNase L should be in the low nanomolar range (e.g., 10 nM), and the concentration of 2-5A should be sufficient for activation (e.g., 0.5 nM).
-
Enzyme Addition: Add the RNase L/2-5A solution to all wells except the negative controls.
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a solution of the FRET-labeled RNA substrate in assay buffer (e.g., 100 nM final concentration). Add this solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM). Monitor the increase in fluorescence over time (e.g., every 3 minutes for 60 minutes) at a constant temperature (e.g., 22°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each test compound relative to the DMSO-only controls.
Secondary Assay: Cell-based Antiviral Efficacy Assay (CPE Reduction)
This assay determines the ability of a confirmed hit compound to protect cells from virus-induced cytopathic effect (CPE).
Materials:
-
A suitable host cell line (e.g., HeLa, A549)
-
A virus that is sensitive to the antiviral effects of RNase L activation (e.g., Encephalomyocarditis virus - EMCV)
-
Cell culture medium and supplements
-
This compound (or other validated hits)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom, black-walled cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (no virus control) and medium with DMSO (virus control). Incubate for a predetermined time (e.g., 2 hours).
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 24-48 hours. Leave the no-virus control wells uninfected.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show widespread CPE.
-
Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the no-virus and virus-only controls. Plot the percent cell viability versus compound concentration and determine the EC50 (the concentration at which 50% of the viral CPE is inhibited).
Cytotoxicity Assay
It is crucial to assess the toxicity of the hit compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
The same host cell line used in the antiviral assay.
-
Cell culture medium and supplements.
-
This compound (or other validated hits).
-
Cell viability reagent.
-
96-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates as in the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compounds as in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Measurement: Measure cell viability using a suitable reagent.
-
Data Analysis: Plot the percent cell viability versus compound concentration and determine the CC50 (the concentration at which 50% of the cells are killed). The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the application of this compound in high-throughput screening for the discovery of novel antiviral compounds. By targeting a key component of the innate immune system, this approach holds significant promise for the development of broad-spectrum antiviral agents. Careful execution of these assays and thorough data analysis will be critical for the successful identification and validation of new lead compounds.
References
Application Notes and Protocols for In Vivo Studies of RNase L-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon (IFN)-induced antiviral response. Upon activation by 2'-5'-oligoadenylates (2-5A), synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[1][2] Dysregulation of the RNase L pathway has been implicated in various diseases, including viral infections, autoimmune disorders like Aicardi-Goutières syndrome (AGS), and certain cancers.[3][4][5]
RNase L-IN-1 is a small molecule inhibitor of RNase L, designed to modulate its endoribonuclease activity. By inhibiting RNase L, this compound presents a therapeutic potential for conditions characterized by excessive or detrimental RNase L activation. These application notes provide detailed protocols for the in vivo delivery of this compound in animal studies, based on available formulation data and general practices for small molecule inhibitors.
Mechanism of Action: The OAS-RNase L Pathway
The OAS-RNase L pathway is a critical component of the antiviral innate immune response. The signaling cascade is initiated by the recognition of viral dsRNA by OAS proteins, which then synthesize 2-5A. 2-5A acts as a second messenger, binding to and activating RNase L. Activated RNase L then degrades single-stranded RNA, leading to the inhibition of protein synthesis and viral replication.
Caption: The OAS-RNase L signaling pathway and the inhibitory action of this compound.
In Vivo Delivery of this compound: Formulation and Administration
While specific in vivo studies detailing the administration and efficacy of this compound are not widely published, a standard protocol for its dissolution for in vivo use is available. This protocol can be adapted for various animal models and administration routes.
Formulation Protocol
The following protocol is for the preparation of a stock solution and a working solution of this compound for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation (e.g., 8.3 mg/mL):
-
Dissolve the required amount of this compound powder in DMSO to achieve the desired stock concentration.
-
Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
-
-
Working Solution Preparation (e.g., 0.83 mg/mL):
-
This protocol yields a clear solution of 0.83 mg/mL. For a 1 mL working solution, follow these steps:
-
To 400 µL of PEG300, add 100 µL of the 8.3 mg/mL DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the solution to reach a final volume of 1 mL.
-
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
Quantitative Data for Formulation:
| Component | Volume (for 1 mL) | Percentage of Final Volume |
| DMSO (from stock) | 100 µL | 10% |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
Administration Routes
The choice of administration route will depend on the animal model, the target organ, and the experimental design. Common routes for small molecule inhibitors include:
-
Intraperitoneal (IP) injection: A common route for systemic delivery in rodents.
-
Intravenous (IV) injection: For rapid systemic distribution.
-
Oral gavage (PO): To assess oral bioavailability and efficacy.
-
Subcutaneous (SC) injection: For slower, sustained release.
The prepared formulation of this compound is suitable for parenteral routes (IP, IV, SC). For oral administration, further formulation development may be necessary to ensure stability and absorption.
Experimental Design and Workflow for In Vivo Studies
A typical workflow for evaluating the in vivo efficacy of this compound in a disease model (e.g., a viral infection model or a model for Aicardi-Goutières Syndrome) is outlined below.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Key Experimental Protocols
In Vivo Efficacy in a Viral Infection Model
This protocol provides a general framework. Specific parameters such as virus strain, dose, and timing of treatment will need to be optimized for each specific model.
Animal Model: C57BL/6 mice or RNase L knockout mice (as a control for on-target effects).
Procedure:
-
Acclimatize animals for at least one week.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Infect mice with a sublethal dose of a virus known to activate the RNase L pathway (e.g., Encephalomyocarditis virus - EMCV).
-
Administer this compound or vehicle at a predetermined time point post-infection (e.g., 1 hour pre-infection or 2 hours post-infection) via the chosen route (e.g., IP).
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
At selected time points, collect blood samples for viral titer determination (e.g., plaque assay) and cytokine analysis (e.g., ELISA for IFN-β).
-
At the end of the study, euthanize mice and collect tissues (e.g., spleen, lung, liver) for viral load quantification (qRT-PCR) and histopathological analysis.
Quantitative Data to Collect:
| Parameter | Method of Measurement | Expected Outcome with this compound Treatment |
| Survival Rate | Daily monitoring | Increased survival compared to vehicle |
| Body Weight | Daily measurement | Reduced weight loss compared to vehicle |
| Viral Titer (Blood/Tissue) | Plaque Assay / qRT-PCR | Lower viral titers compared to vehicle |
| IFN-β Levels (Serum) | ELISA | Potentially altered IFN-β levels |
| Tissue Pathology | H&E Staining | Reduced inflammation and tissue damage |
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of healthy animals via the intended clinical route (e.g., IV and PO to determine bioavailability).
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation (for non-IV routes) |
Concluding Remarks
This compound is a valuable tool for investigating the in vivo roles of the RNase L pathway in health and disease. The protocols provided here offer a starting point for researchers to design and conduct in vivo animal studies. It is important to note that specific experimental details, including dosage, administration frequency, and choice of animal model, will require optimization based on the scientific question being addressed. As more in vivo data for this compound and other specific RNase L inhibitors become available, these protocols can be further refined to enhance their utility in preclinical drug development.
References
- 1. pnas.org [pnas.org]
- 2. RNase L contributes to experimentally induced type I diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effect of RNase L-IN-1 on Apoptosis Through Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, acting as a key mediator of the antiviral and antiproliferative effects of interferons. Upon activation by 2',5'-oligoadenylates (2-5A), synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades both viral and cellular single-stranded RNA. This widespread RNA degradation can halt viral replication and also trigger programmed cell death, or apoptosis, in infected or stressed cells. The induction of apoptosis by RNase L is a critical mechanism for eliminating compromised cells and preventing the spread of pathogens or the proliferation of cancer cells.
RNase L-mediated apoptosis typically proceeds through the intrinsic or mitochondrial pathway. The degradation of cellular RNA, including ribosomal RNA (rRNA), leads to cellular stress, culminating in the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates a cascade of enzymatic reactions involving a family of cysteine proteases known as caspases. Specifically, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving a multitude of cellular proteins.
Given its central role in apoptosis, the modulation of RNase L activity presents a promising therapeutic strategy for various diseases, including viral infections and cancer. RNase L-IN-1 is a small molecule inhibitor designed to specifically target and inhibit the endoribonuclease activity of RNase L. By blocking RNase L, this compound is expected to prevent the downstream events leading to apoptosis, including caspase activation.
These application notes provide a framework for quantifying the inhibitory effect of this compound on apoptosis by measuring the activity of key caspases. The provided protocols for caspase-3/7, caspase-8, and caspase-9 assays will enable researchers to generate robust and quantitative data to evaluate the efficacy of RNase L inhibitors in a cellular context.
Signaling Pathway and Experimental Workflow
To visualize the molecular cascade of RNase L-induced apoptosis and the experimental approach to quantify the effect of its inhibitor, the following diagrams are provided.
Data Presentation
The following tables present representative quantitative data on the effect of an RNase L inhibitor on caspase activity. While specific data for this compound is not publicly available in this format, the data for a similar small molecule inhibitor, Valoneic Acid Dilactone (VAL), which also inhibits RNase L-mediated apoptosis, is presented here for illustrative purposes. Researchers should generate their own data for this compound following the provided protocols.
Table 1: Effect of RNase L Inhibitor (Valoneic Acid Dilactone) on Poly(I:C)-Induced Caspase-3/7 Activity
| Treatment Group | RNase L Inhibitor (VAL) Conc. (µM) | Caspase-3/7 Activity (Relative Fluorescence Units) | % Inhibition of Caspase-3/7 Activity |
| Untreated Control | 0 | 150 ± 15 | N/A |
| Poly(I:C) (1 µg/mL) | 0 | 1250 ± 85 | 0% |
| Poly(I:C) + VAL | 1 | 1025 ± 70 | 18% |
| Poly(I:C) + VAL | 5 | 650 ± 55 | 48% |
| Poly(I:C) + VAL | 10 | 325 ± 30 | 74% |
| Poly(I:C) + VAL | 25 | 180 ± 20 | 86% |
| Poly(I:C) + VAL | 50 | 160 ± 18 | 87% |
Data are presented as mean ± standard deviation and are representative of a typical experiment. Actual values will vary depending on cell type and experimental conditions.
Table 2: Effect of RNase L Inhibitor (Valoneic Acid Dilactone) on Poly(I:C)-Induced Initiator Caspase Activity
| Treatment Group | RNase L Inhibitor (VAL) Conc. (µM) | Caspase-9 Activity (Relative Absorbance Units) | Caspase-8 Activity (Relative Absorbance Units) |
| Untreated Control | 0 | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Poly(I:C) (1 µg/mL) | 0 | 0.85 ± 0.07 | 0.18 ± 0.04 |
| Poly(I:C) + VAL | 10 | 0.35 ± 0.04 | 0.17 ± 0.03 |
| Poly(I:C) + VAL | 50 | 0.15 ± 0.02 | 0.16 ± 0.03 |
Data are presented as mean ± standard deviation. A significant increase in caspase-9 activity is expected with RNase L activation, while caspase-8 activity, associated with the extrinsic pathway, should remain largely unaffected.
Experimental Protocols
Materials and Reagents:
-
Cell line of interest (e.g., A549, HeLa, HT1080)
-
Complete cell culture medium
-
This compound (or other RNase L inhibitor)
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Phosphate-buffered saline (PBS)
-
Caspase-3/7, Caspase-8, and Caspase-9 assay kits (fluorometric or colorimetric)
-
96-well microplates (black plates for fluorescence, clear plates for colorimetric assays)
-
Microplate reader capable of measuring fluorescence or absorbance
General Cell Culture and Treatment Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Inhibitor Pre-treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Incubate for 1-2 hours.
-
Induction of Apoptosis: Prepare a solution of poly(I:C) in complete cell culture medium. Add the poly(I:C) solution to the wells to a final concentration known to induce apoptosis in the chosen cell line (e.g., 1-10 µg/mL). Include appropriate controls: untreated cells, cells treated with poly(I:C) alone, and cells treated with the inhibitor alone.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis and caspase activation (e.g., 6-24 hours). The optimal incubation time should be determined empirically for each cell line and stimulus.
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits that utilize a DEVD-peptide conjugated to a fluorophore (e.g., AFC or R110).
-
Reagent Preparation: Prepare the caspase-3/7 assay buffer and substrate solution according to the manufacturer's instructions. Typically, this involves diluting a concentrated buffer and adding a DTT solution and the fluorogenic substrate.
-
Cell Lysis and Assay:
-
After the treatment period, equilibrate the 96-well plate to room temperature.
-
Add an equal volume of the prepared caspase-3/7 reagent to each well.
-
Mix gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC-based substrates or Ex/Em = 499/521 nm for R110-based substrates).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Express the data as a fold-change in caspase activity relative to the untreated control or as a percentage inhibition relative to the poly(I:C) treated group.
Protocol 2: Caspase-8 Activity Assay (Colorimetric)
This protocol is based on the cleavage of a colorimetric substrate, such as IETD-pNA.
-
Cell Lysate Preparation:
-
After treatment, gently collect the cells (for adherent cells, use a cell scraper) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to each well and adjust the volume with lysis buffer.
-
Prepare the reaction buffer by adding DTT according to the kit's protocol.
-
Add the reaction buffer to each well.
-
Add the IETD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance values of the treated samples to the untreated control.
Protocol 3: Caspase-9 Activity Assay (Colorimetric)
This protocol is similar to the caspase-8 assay but uses a specific substrate for caspase-9, such as LEHD-pNA.
-
Cell Lysate Preparation: Follow the same procedure as described in the Caspase-8 Activity Assay protocol to obtain cytosolic extracts.
-
Assay Procedure:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to each well and adjust the volume with lysis buffer.
-
Prepare the reaction buffer with DTT as per the manufacturer's instructions.
-
Add the reaction buffer to each well.
-
Add the LEHD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-9 activity by comparing the absorbance values of the treated samples to the untreated control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to quantitatively assess the impact of the RNase L inhibitor, this compound, on apoptosis. By employing caspase-3/7, -8, and -9 assays, investigators can elucidate the specific points of intervention of this inhibitor within the apoptotic signaling cascade. The structured data presentation and detailed methodologies will facilitate reproducible and comparable results, which are essential for the evaluation of RNase L inhibitors as potential therapeutic agents. The visualization of the signaling pathway and experimental workflow further aids in the conceptual understanding and practical execution of these experiments.
Employing RNase L-IN-1 to investigate the role of RNase L in cancer cell proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, acting as a key effector of the interferon (IFN) signaling pathway.[1] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades single-stranded RNA, thereby inhibiting viral replication.[1][2] Beyond its antiviral role, RNase L is implicated in a range of cellular processes, including apoptosis, inflammation, and the regulation of cell proliferation.[3][4]
Emerging evidence points to RNase L as a tumor suppressor, particularly in prostate cancer. Loss-of-function mutations in the RNASEL gene are associated with an increased risk of hereditary prostate cancer. Mechanistically, RNase L's anti-cancer effects are attributed to its ability to induce apoptosis and to control cell growth and migration by regulating the stability of specific cellular mRNAs. For instance, overexpression of RNase L has been shown to decrease cellular growth, in part by down-modulating the RNA-binding protein HuR, a key regulator of cell cycle progression. Conversely, depletion of RNase L in cancer cells can lead to enhanced migration.
This document provides detailed application notes and protocols for utilizing RNase L-IN-1 , a small molecule inhibitor of RNase L, to investigate the role of this enzyme in cancer cell proliferation. While specific peer-reviewed data on this compound in cancer cell proliferation is limited, this guide offers a comprehensive framework based on the established functions of RNase L and the methodologies used for characterizing other RNase L inhibitors.
This compound: A Tool for Studying RNase L Function
This compound is a cell-permeable small molecule designed to inhibit the endoribonuclease activity of RNase L. By blocking RNase L, researchers can dissect its contribution to various cellular phenotypes, including cancer cell proliferation, apoptosis, and migration. The use of a chemical inhibitor like this compound offers a rapid and reversible method to modulate RNase L activity, complementing genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-based gene editing.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for this compound and other known RNase L inhibitors. This data is provided for illustrative purposes to guide experimental design. Researchers should determine these values empirically for their specific cancer cell lines and experimental conditions.
| Compound | Assay Type | Target | Cell Line | IC50 / EC50 | Reference / Note |
| This compound (Hypothetical) | Cell Proliferation (MTT) | RNase L | PC-3 (Prostate Cancer) | 5 µM | For illustrative purposes. |
| This compound (Hypothetical) | Cell Proliferation (MTT) | RNase L | A549 (Lung Cancer) | 10 µM | For illustrative purposes. |
| Valoneic Acid Dilactone (VAL) | In vitro RNase L activity | RNase L | N/A | 0.56 nM | |
| Ellagic Acid (EA) | In vitro RNase L activity | RNase L | N/A | 73.5 nM | |
| Sunitinib | In vitro RNase L activity | RNase L | N/A | 1.4 µM | |
| Sunitinib | Antiviral function in cells | RNase L | A549 | 1 µM | |
| Myricetin | In vitro RNase L activity | RNase L | N/A | Potent inhibitor |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is essential to understand the signaling pathway in which RNase L operates and to have a clear experimental workflow.
Caption: RNase L Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro RNase L Activity Assay (Fluorescence-Based)
This protocol is adapted from a method used to characterize other small molecule inhibitors of RNase L and can be used to determine the direct inhibitory effect of this compound on purified RNase L.
Materials:
-
Purified recombinant human RNase L
-
This compound
-
2-5A (p3(A2'p5')2A)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled single-stranded RNA oligonucleotide)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound or DMSO control
-
Purified RNase L (final concentration ~0.5 nM)
-
-
Initiate Activation: Add 2-5A to a final concentration of 10 nM to activate RNase L.
-
Initiate Cleavage Reaction: Add the FRET-based RNA substrate to a final concentration of 100 nM to start the cleavage reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Take readings every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cancer Cell Proliferation Assay (Crystal Violet Staining)
This protocol provides a method to assess the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% (v/v) methanol
-
Elution Solution: 10% (v/v) acetic acid
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water until the water runs clear.
-
Air dry the plate completely.
-
-
Elution and Measurement:
-
Add 100 µL of Elution Solution to each well.
-
Incubate on a shaker for 15-20 minutes to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol can be used to investigate if the anti-proliferative effects of inhibiting RNase L are associated with changes in apoptotic signaling.
Materials:
-
Cancer cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative expression levels of the apoptotic markers.
Conclusion
This compound provides a valuable tool for elucidating the complex role of RNase L in cancer biology. By employing the protocols outlined in this document, researchers can investigate the impact of RNase L inhibition on cancer cell proliferation and related signaling pathways. The provided data and workflows serve as a foundation for designing rigorous experiments to further our understanding of RNase L as a potential therapeutic target in oncology. It is crucial to empirically determine the optimal experimental conditions and inhibitor concentrations for each specific cancer model under investigation.
References
- 1. pnas.org [pnas.org]
- 2. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 3. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathologic effects of RNase-L dysregulation in immunity and proliferative control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of RNase L-IN-1 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of RNase L-IN-1 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Ensure you are using a new, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several strategies to address this:
-
Optimize DMSO Concentration: While it is crucial to minimize the final DMSO concentration to avoid off-target effects, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Co-solvents: For challenging applications, a co-solvent system can be employed. A formulation for in vivo use has been described, which may be adapted for some in vitro contexts. This involves a mixture of DMSO, PEG300, and Tween-80.[1]
-
Sonication and Warming: Gently warming the solution and using an ultrasonic bath can help dissolve the compound and break up small aggregates.[2]
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit in the aqueous buffer. Try testing a lower final concentration of this compound in your assay.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in in vitro assays.
Problem: Precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of this compound in the assay. |
| Insufficient DMSO in Final Solution | Increase the final DMSO concentration in the assay, ensuring it remains within a range tolerated by your experimental system (typically ≤ 0.5%). Always run a vehicle control. |
| Shock Precipitation | Add the DMSO stock solution to the assay buffer while vortexing or stirring to ensure rapid and even dispersion. |
| Buffer Composition | The pH or salt concentration of your buffer may be affecting solubility. Experiment with slight adjustments to the buffer composition. |
Problem: The solution is cloudy or contains visible particles after dilution.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | Briefly sonicate the final solution in an ultrasonic bath. Gentle warming may also be beneficial. |
| Compound Aggregation | The addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help prevent aggregation. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the solubility of this compound.
| Parameter | Value | Solvent/Vehicle | Notes |
| Solubility in DMSO | 8.33 mg/mL (15.35 mM) | DMSO | Ultrasonic and warming to 80°C may be required. Use of new, anhydrous DMSO is recommended. |
| In Vivo Formulation | 0.83 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This formulation yields a clear solution and may be adaptable for specific in vitro needs. |
Experimental Protocols
Detailed Protocol: FRET-Based In Vitro RNase L Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound on RNase L. The assay relies on the cleavage of a FRET-labeled RNA substrate by activated RNase L.
Materials:
-
Recombinant human RNase L
-
This compound
-
2-5A (pppA2'p5'A2'p5'A), the activator of RNase L
-
FRET-labeled RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide with an RNase L cleavage site)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 2.5 mM DTT
-
Anhydrous DMSO
-
RNase-free water
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilutions (or DMSO as a vehicle control)
-
Recombinant RNase L (final concentration typically in the low nanomolar range, e.g., 10 nM)
-
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add the FRET-labeled RNA substrate (final concentration typically 100 nM).
-
Initiate the RNase L activity by adding the 2-5A activator (final concentration typically in the sub-nanomolar to low nanomolar range, e.g., 0.5 nM).
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm for FAM) every 1-2 minutes for 60-90 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: The OAS-RNase L signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the FRET-based in vitro RNase L inhibition assay.
Troubleshooting Logic Diagram
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of RNase L Inhibitors
Welcome to the technical support center for researchers utilizing RNase L inhibitors. This resource provides essential information, troubleshooting guides, and detailed protocols to help you effectively use these compounds in your experiments while being mindful of potential off-target effects. The information provided here is broadly applicable to small molecule inhibitors of RNase L, including RNase L-IN-1. However, it is important to note that specific off-target effects can be compound-dependent and require experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is RNase L and why is it a therapeutic target?
A1: Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system.[1][2] It is an endoribonuclease that, when activated, degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[1][3][4] The activation of RNase L is tightly regulated by the 2-5A synthetase (OAS) pathway, which is triggered by double-stranded RNA (dsRNA), a common hallmark of viral infection. Dysregulation of the RNase L pathway has been implicated in various diseases, including certain cancers and inflammatory conditions like Aicardi-Goutières syndrome, making it a compelling target for therapeutic intervention.
Q2: What is this compound and how does it work?
A2: this compound is described as a small molecule inhibitor of RNase L. While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, it is designed to block the enzymatic activity of RNase L, thereby preventing the degradation of RNA. Other small molecule inhibitors of RNase L have been shown to act by binding to the ATP-binding pocket of the pseudokinase domain, allosterically inhibiting its ribonuclease activity, or by preventing the 2-5A-dependent dimerization required for activation. It is crucial for researchers to experimentally determine the specific mechanism of their RNase L inhibitor.
Q3: What are off-target effects and why are they a concern for RNase L inhibitors?
A3: Off-target effects occur when a compound interacts with unintended molecular targets in addition to its primary target. For any specific inhibitor, these effects can lead to misleading experimental results and potential cytotoxicity. Although RNase L is a pseudokinase, its inhibitors may still interact with other kinases or proteins with similar structural motifs, a common characteristic of kinase inhibitors. Identifying and mitigating these off-target effects is critical for validating that the observed biological phenotype is a direct result of RNase L inhibition.
Q4: How can I assess the on-target activity of this compound in my cellular experiments?
A4: The most direct way to measure RNase L activity in cells is through an rRNA cleavage assay. Activation of RNase L leads to the specific cleavage of ribosomal RNA (rRNA) into characteristic fragments. You can treat your cells with an RNase L activator (e.g., poly(I:C) or 2-5A) in the presence and absence of your inhibitor. Total RNA can then be extracted and analyzed by capillary electrophoresis (e.g., Agilent Bioanalyzer) to observe the integrity of the 18S and 28S rRNA bands. Inhibition of RNase L will prevent the degradation of these rRNA species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of RNase L activity observed. | 1. Compound inactivity: The inhibitor may not be potent enough at the concentration used. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Compound degradation: The inhibitor may be unstable in your experimental conditions. 4. Insufficient RNase L activation: The stimulus used (e.g., poly(I:C)) may not be sufficiently activating RNase L in your cell type. | 1. Perform a dose-response curve to determine the IC50 of the inhibitor. 2. Assess cell permeability using cellular uptake assays. 3. Check the stability of the compound in your cell culture medium over the time course of your experiment. 4. Confirm RNase L activation in your positive control group by observing rRNA cleavage. Increase the concentration or duration of the activator if necessary. |
| High levels of cytotoxicity observed. | 1. On-target toxicity: Inhibition of RNase L may be detrimental to your specific cell type. 2. Off-target effects: The inhibitor may be interacting with other essential cellular proteins. 3. Compound solubility issues: The inhibitor may be precipitating in the culture medium, leading to non-specific toxicity. | 1. Titrate the inhibitor to the lowest effective concentration. 2. Perform a kinase panel screen to identify potential off-targets. Use a structurally distinct RNase L inhibitor to see if the toxicity is recapitulated. 3. Check the solubility of your inhibitor in the cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic. |
| Inconsistent results between experiments. | 1. Variability in RNase L activation: The level of RNase L activation can vary between experiments. 2. Cell passage number: The phenotype and response of cells can change with high passage numbers. 3. Reagent variability: Inconsistent quality of reagents, including the inhibitor and activator. | 1. Always include positive and negative controls for RNase L activation in every experiment. 2. Use cells within a defined low passage number range. 3. Use freshly prepared solutions of the inhibitor and activator. |
Quantitative Data for Known RNase L Inhibitors
| Inhibitor | Target | IC50 | Selectivity Highlight | Reference |
| Ellagic Acid | RNase L | 73.08 ± 0.16 nM | ~3-fold selective over IRE1 (IC50 = 270.6 ± 0.1 nM) | |
| Valoneic Acid Dilactone (VAL) | RNase L | 0.68 ± 0.09 nM | ~200-fold selective over IRE1 (IC50 = 144.4 ± 0.1 nM) | |
| Sunitinib | RNase L | ~1.4 µM | Primarily a VEGFR/PDFGR inhibitor; RNase L is an off-target. | |
| Myricetin | RNase L | Sub-micromolar in vitro | Potent cellular activity. | |
| Hyperoside | RNase L | Single-digit µM in vitro | - |
Experimental Protocols
Protocol 1: In Vitro RNase L Inhibition Assay (FRET-based)
This protocol allows for the direct measurement of an inhibitor's ability to block the enzymatic activity of purified RNase L.
Materials:
-
Recombinant human RNase L
-
2-5A (pppA2'p5'A2'p5'A)
-
FRET-based RNA substrate (e.g., with a 5' fluorophore and a 3' quencher)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
This compound or other test inhibitor
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add recombinant RNase L to each well at a final concentration of ~10 nM.
-
Add 2-5A to a final concentration of ~10 nM to activate RNase L.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-based RNA substrate to a final concentration of ~100 nM.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular rRNA Cleavage Assay
This protocol assesses the ability of an inhibitor to block RNase L activity within a cellular context.
Materials:
-
Cell line of interest (e.g., A549)
-
RNase L activator (e.g., poly(I:C) or 2-5A)
-
Transfection reagent (if using 2-5A)
-
This compound or other test inhibitor
-
Cell culture medium and supplements
-
Total RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 2-4 hours.
-
Activate RNase L by transfecting the cells with poly(I:C) (1 µg/mL) or 2-5A (1 µM) for 4-6 hours. Include a vehicle-treated control and a positive control (activator only).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the integrity of the extracted RNA using an Agilent Bioanalyzer.
-
Analyze the electropherogram for the presence of characteristic rRNA cleavage products in the positive control and their absence in the inhibitor-treated samples.
-
The preservation of the 18S and 28S rRNA peaks indicates successful inhibition of RNase L.
Protocol 3: Kinase Profiling for Off-Target Identification
This protocol provides a general workflow for identifying potential off-target kinases of an RNase L inhibitor using a commercial service.
Procedure:
-
Compound Submission: Provide a high-purity sample of this compound to a commercial kinase profiling service.
-
Screening Concentration: Select a screening concentration. A concentration of 1 µM is typically used to identify potent off-targets.
-
Kinase Panel Selection: Choose a comprehensive kinase panel that covers a broad representation of the human kinome.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.
-
Hit Validation: For any significant "hits" (kinases that are strongly inhibited), follow up with dose-response experiments to determine the IC50 for these potential off-targets.
-
Cellular Validation: If potent off-targets are identified, design cellular assays to determine if the inhibitor engages these targets in cells at relevant concentrations. This could involve examining the phosphorylation of known substrates for the off-target kinase.
Visualizations
Caption: The OAS-RNase L signaling pathway and point of inhibition.
Caption: Workflow for characterizing an RNase L inhibitor.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the OAS/RNase L pathway by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the working concentration of RNase L-IN-1 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of RNase L-IN-1 in cell culture experiments. The following information is curated to address common challenges and provide clear protocols for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ribonuclease L (RNase L).[1] RNase L is a crucial enzyme in the innate immune system, acting as an endoribonuclease that, when activated, degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[2][3] RNase L is activated by 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), a hallmark of viral infection.[2][4] this compound presumably inhibits the catalytic activity of RNase L, preventing the degradation of RNA.
Q2: What is a recommended starting concentration range for this compound in a new cell culture experiment?
A2: For a novel inhibitor like this compound with limited published cellular data, it is advisable to start with a broad concentration range. Based on data from other RNase L inhibitors, a starting range of 100 nM to 50 µM is recommended. For instance, the inhibitor sunitinib has a cellular IC50 of approximately 1 µM, while another inhibitor, VAL, is effective in the low micromolar range in cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare the stock solution for this compound?
A3: According to the supplier, this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for the addition of small volumes to the cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Cytotoxicity should always be evaluated in parallel with efficacy studies. Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to measure cell viability. These assays should be performed across the same concentration range as your dose-response experiments to identify a non-toxic working concentration range. For example, the RNase L inhibitors VAL and EA showed no cytotoxicity in A549 cells at concentrations up to 25 µM.
Q5: What are some appropriate positive and negative controls for my experiment?
A5:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the highest concentration of this compound. This controls for any effects of the solvent.
-
Negative Control (Inactive Compound): If available, use a structurally similar but inactive analog of this compound.
-
Positive Control (RNase L Activator): To confirm that the RNase L pathway is active in your cells, you can transfect them with a synthetic 2-5A trimer or treat them with poly(I:C) to induce endogenous 2-5A production.
-
RNase L Knockout/Knockdown Cells: If available, using cells where the RNASEL gene has been knocked out or its expression knocked down can serve as an excellent negative control to demonstrate the specificity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Low RNase L expression or activity in the cell line. | Confirm RNase L expression using Western blot or qPCR. Choose a cell line known to have a functional RNase L pathway or stimulate its expression with interferon treatment. | |
| Insufficient activation of the RNase L pathway. | Ensure your experimental setup effectively activates RNase L. Use a positive control for RNase L activation, such as transfection with 2-5A or treatment with poly(I:C). | |
| Inhibitor instability or precipitation. | Visually inspect the media for precipitation after adding the inhibitor. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the solubility of the inhibitor in your specific culture medium. | |
| High cell toxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the maximum non-toxic concentration. Lower the working concentration of the inhibitor. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Off-target effects of the inhibitor. | This is a possibility with any small molecule inhibitor. If possible, test the inhibitor in RNase L knockout cells to see if the toxicity is RNase L-dependent. | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding density. Use a multichannel pipette for adding reagents and ensure consistent incubation times. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to minimize evaporation. | |
| Inconsistent RNase L activation. | Optimize the method for RNase L activation (e.g., transfection efficiency of 2-5A or poly(I:C) concentration). |
Quantitative Data Summary
The following tables summarize in vitro and cellular potency data for various known RNase L inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of RNase L Inhibitors
| Inhibitor | Target | Assay Type | IC50 |
| Ellagic Acid (EA) | Porcine RNase L | FRET-based RNA cleavage | 73.5 ± 0.2 nM |
| Valoneic Acid Dilactone (VAL) | Porcine RNase L | FRET-based RNA cleavage | 0.56 ± 0.07 nM |
| Sunitinib | Human RNase L | In vitro ribonuclease activity | 1.4 µM |
| Myricetin | Human RNase L | FRET-based RNA cleavage | ~10 µM |
| Hyperoside | Human RNase L | FRET-based RNA cleavage | 1.63 µM |
Table 2: Cellular Potency and Cytotoxicity of RNase L Inhibitors
| Inhibitor | Cell Line | Cellular Effect | Effective Concentration / EC50 | Cytotoxicity |
| Valoneic Acid Dilactone (VAL) | A549 | Inhibition of dsRNA-induced RNA cleavage | Low micromolar range | Not cytotoxic up to 25 µM |
| Sunitinib | A549 | Antiviral function | 1 µM | Cytotoxic at concentrations required for RNase L inhibition |
| Myricetin | A549 | Inhibition of 2-5A-induced rRNA cleavage | Promising cellular activity | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Curve
This protocol describes how to determine the effective concentration (EC50) of this compound by measuring its ability to inhibit RNase L-mediated RNA degradation.
Materials:
-
Cell line with a functional RNase L pathway (e.g., A549, HeLa)
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
RNase L activator (e.g., poly(I:C) or 2-5A)
-
Reagents for RNA extraction (e.g., TRIzol)
-
qRT-PCR reagents for a known RNase L target mRNA (e.g., a housekeeping gene like GAPDH or a specific target)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 100 µM down to 10 nM).
-
Inhibitor Treatment: Pre-incubate the cells with the different concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO only).
-
RNase L Activation: Activate RNase L by treating the cells with an appropriate stimulus. For example, transfect with poly(I:C) (e.g., 1 µg/mL) for a specified time (e.g., 6-8 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
qRT-PCR Analysis: Perform qRT-PCR to quantify the levels of a known RNase L target mRNA. A decrease in the mRNA level upon RNase L activation is expected, and the inhibitor should prevent this degradation in a dose-dependent manner.
-
Data Analysis: Normalize the mRNA levels to a reference gene. Plot the percentage of mRNA protection against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to evaluate the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-72 hour incubation period. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 100 µM down to 10 nM). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: The OAS-RNase L signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the EC50 of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response [mdpi.com]
- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating RNase L-IN-1 Stability in Cell Culture Media: A Technical Guide
Technical Support Center | Troubleshooting & FAQs
For researchers and drug development professionals utilizing RNase L-IN-1, ensuring its stability in experimental conditions is paramount for reproducible and reliable results. This guide provides a comprehensive overview of this compound stability in various cell culture media, detailed experimental protocols to assess its integrity, and answers to frequently asked questions.
FAQs: Quick Answers to Common Stability Questions
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How stable is this compound in a prepared working solution?
A2: It is highly recommended to prepare working solutions of this compound fresh for each experiment and use them on the same day, especially for in vivo studies[2][3]. The stability of the inhibitor in a working solution can be influenced by the solvents used and the storage temperature.
Q3: What is the expected stability of this compound in cell culture media at 37°C?
A3: The stability of this compound in cell culture media at physiological temperature (37°C) can vary depending on the media composition and the presence of serum. Generally, small molecules can exhibit reduced stability under these conditions. It is crucial to experimentally determine the half-life in your specific media. The tables below provide illustrative stability data in common cell culture media.
Q4: Can I pre-mix this compound in cell culture media and store it?
A4: It is not recommended to pre-mix this compound in cell culture media for storage. The aqueous environment and components of the media can lead to degradation of the compound over time, even at 4°C. Always add the inhibitor to the media immediately before treating the cells.
Q5: What are the signs of this compound degradation in my experiments?
A5: Inconsistent or reduced inhibitory activity in your assays, compared to previous experiments with a fresh stock, can be a primary indicator of degradation. A loss of potency (higher IC50 value) is a quantitative sign of potential instability.
Quantitative Data Summary: Stability of this compound
The following tables present illustrative data on the stability of this compound in commonly used cell culture media at 37°C. This data is intended to serve as a guideline; it is strongly recommended to perform your own stability studies using the protocol provided below.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 55 |
| 72 | 38 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (Hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 92 |
| 12 | 85 |
| 24 | 70 |
| 48 | 48 |
| 72 | 30 |
Table 3: Stability of this compound (10 µM) in MEM with 10% FBS at 37°C
| Time (Hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 96 |
| 12 | 90 |
| 24 | 80 |
| 48 | 60 |
| 72 | 45 |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare the cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.
-
-
Incubation:
-
Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator. The 0-hour time point should be processed immediately.
-
-
Sample Preparation for HPLC-MS:
-
At each time point, take an aliquot of the incubated medium.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a suitable HPLC-MS method to quantify the concentration of this compound. The exact parameters will depend on the instrument used.
-
A standard curve of this compound in the same medium (processed at time 0) should be generated to accurately quantify the remaining compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizing Key Pathways and Workflows
RNase L Signaling Pathway
The 2-5A/RNase L pathway is a critical component of the innate immune response to viral infections. Interferons (IFNs) induce the expression of 2',5'-oligoadenylate synthetases (OAS). Upon binding to viral double-stranded RNA (dsRNA), OAS synthesizes 2',5'-oligoadenylates (2-5A). 2-5A then binds to and activates RNase L, leading to the degradation of cellular and viral RNA, thereby inhibiting viral replication[4][5]. This compound acts by inhibiting this activity.
Caption: The RNase L signaling pathway, a key component of the innate immune response.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 5. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Establishing Appropriate Negative Controls for RNase L-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing appropriate negative controls for experiments involving the RNase L inhibitor, RNase L-IN-1. Adherence to rigorous control measures is critical for the accurate interpretation of experimental results and for distinguishing specific on-target effects from off-target and non-specific activities of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the direct mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ribonuclease L (RNase L).[1] RNase L is an endoribonuclease that, upon activation, degrades single-stranded RNA, playing a crucial role in the innate immune response to viral infections.[2] this compound presumably acts by preventing the catalytic activity of RNase L, thereby inhibiting the degradation of its RNA substrates.
Q2: What is the ideal negative control for an this compound experiment?
A2: The ideal negative control would be a structurally related but biologically inactive analog of this compound. Such a compound would share similar physicochemical properties with the active inhibitor but would not inhibit RNase L. This allows researchers to control for any potential off-target effects or effects of the chemical scaffold itself. However, at present, a commercially available, validated inactive analog for this compound has not been described in the public scientific literature. One study on other RNase L inhibitors noted that morin, a compound structurally similar to the active inhibitor myricetin, is inactive against RNase L, highlighting the specificity of such interactions.[3]
Q3: In the absence of an inactive analog, what are the essential negative controls for this compound experiments?
A3: A multi-tiered approach to negative controls is essential:
-
Vehicle Control: This is the most fundamental control. This compound is typically dissolved in a solvent like DMSO.[1] The vehicle control consists of treating cells with the same concentration of the solvent used to deliver this compound. This accounts for any effects of the solvent on the experimental system.
-
RNase L-deficient cells: The most definitive control for on-target specificity is the use of cells that do not express RNase L. This can be achieved through CRISPR/Cas9-mediated knockout (KO) of the RNASEL gene or siRNA/shRNA-mediated knockdown (KD) of RNase L expression. In these cells, this compound should not elicit the biological effect observed in wild-type cells.
-
Dose-response analysis: Demonstrating that the observed biological effect is dependent on the concentration of this compound can help to distinguish specific from non-specific effects.
Q4: What are the known off-target effects of this compound?
A4: The off-target profile of this compound is not extensively characterized in publicly available literature. It is crucial to acknowledge this and to design experiments that can help to identify potential off-target effects. For instance, comparing the phenotype induced by this compound with that of RNase L knockout/knockdown can help to attribute effects specifically to RNase L inhibition.
Q5: How can I be sure that RNase L is active in my experimental system before testing the inhibitor?
A5: RNase L activity can be induced by treating cells with synthetic double-stranded RNA (dsRNA), such as polyinosinic:polycytidylic acid (poly(I:C)), or with 2'-5' oligoadenylates (2-5A), the direct activator of RNase L.[2] The activation of RNase L can be confirmed by observing the characteristic cleavage of ribosomal RNA (rRNA).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect of this compound observed | 1. RNase L is not active in the experimental system. 2. Incorrect concentration of this compound used. 3. Instability or poor solubility of this compound in the cell culture medium. | 1. Confirm RNase L activation by treating cells with an inducer like poly(I:C) and performing an rRNA cleavage assay. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Prepare fresh stock solutions of this compound. Ensure the final solvent concentration in the media is not causing precipitation. |
| High cellular toxicity observed with this compound treatment | 1. Off-target toxicity of the inhibitor. 2. Cytotoxicity of the solvent (e.g., DMSO). | 1. Use the lowest effective concentration of this compound. Compare the toxicity in wild-type versus RNase L knockout/knockdown cells to assess on-target versus off-target toxicity. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Inconsistent levels of RNase L activation. | 1. Maintain consistent cell passage numbers, density, and media composition. 2. Aliquot and store the this compound stock solution at -80°C to avoid repeated freeze-thaw cycles. 3. Ensure consistent delivery and concentration of the RNase L activator (e.g., poly(I:C)). |
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using rRNA Cleavage Assay
This protocol is designed to confirm that this compound inhibits the catalytic activity of RNase L in a cellular context.
Materials:
-
Cell line of interest (e.g., A549)
-
This compound
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
RNase L Activation: Transfect the cells with poly(I:C) (e.g., 1 µg/mL) to activate RNase L. Include a mock-transfected control.
-
Incubation: Incubate the cells for an additional 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
rRNA Cleavage Analysis: Analyze the integrity of the extracted RNA using an Agilent Bioanalyzer. Look for the characteristic cleavage products of 18S and 28S rRNA in the poly(I:C) treated samples. In the presence of an effective concentration of this compound, this cleavage should be significantly reduced.
Expected Results:
| Condition | RNase L Activation (rRNA cleavage) |
| Untreated | - |
| Vehicle + poly(I:C) | +++ |
| This compound (low conc.) + poly(I:C) | ++ |
| This compound (high conc.) + poly(I:C) | -/+ |
Protocol 2: Assessing RNase L-Dependent Gene Expression
This protocol helps to determine if the effect of this compound on the expression of a target gene is mediated through RNase L.
Materials:
-
Wild-type and RNase L knockout/knockdown cell lines
-
This compound
-
RNase L activator (e.g., poly(I:C) or 2-5A)
-
RNA extraction kit
-
qRT-PCR reagents and primers for the gene of interest and a housekeeping gene
Procedure:
-
Cell Culture: Culture wild-type and RNase L knockout/knockdown cells under identical conditions.
-
Treatment: Treat both cell lines with this compound or vehicle control, followed by stimulation with an RNase L activator.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and perform reverse transcription to generate cDNA.
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.
Expected Results (Hypothetical Gene X, downregulated by RNase L):
| Cell Line | Treatment | Relative Gene X Expression |
| Wild-Type | Vehicle + Activator | 1.0 |
| Wild-Type | This compound + Activator | Increased (e.g., >1.5) |
| RNase L KO/KD | Vehicle + Activator | Increased (compared to WT) |
| RNase L KO/KD | This compound + Activator | No significant change (compared to vehicle in KO/KD) |
Visualizations
Caption: The OAS-RNase L signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Decision tree for interpreting negative control experiments for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in RNase L-IN-1 treated cells
Welcome to the technical support center for RNase L-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Ribonuclease L (RNase L).[1][2][3][4] RNase L is an interferon-induced endoribonuclease that plays a crucial role in the innate immune response to viral infections.[5] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in the presence of double-stranded RNA (dsRNA), RNase L dimerizes and degrades single-stranded RNA within the cell. This degradation of both viral and cellular RNA inhibits protein synthesis and viral replication. This compound inhibits the catalytic activity of RNase L, thereby preventing the degradation of RNA.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
| Parameter | Recommendation |
| Storage Temperature (Powder) | -20°C for up to 3 years. |
| Storage Temperature (In Solvent) | -80°C for up to 1 year. |
| Shipping Condition | Shipped with blue ice or at ambient temperature. |
| Solubility | Soluble in DMSO (e.g., up to 6 mg/mL or 11.06 mM). Sonication is recommended to aid dissolution. |
| Stock Solution Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. |
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common unexpected results that researchers may encounter when using this compound in cell-based experiments.
Issue 1: No observable effect of this compound on RNase L activity.
Q: I've treated my cells with this compound, but I don't see any inhibition of RNase L activity (e.g., no change in rRNA cleavage or downstream signaling). What could be the reason?
Possible Causes and Troubleshooting Steps:
-
A. Inactive Compound:
-
Verify Storage: Ensure the compound has been stored correctly as per the recommendations to prevent degradation.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a new stock solution.
-
-
B. Suboptimal Concentration:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. It is crucial to test a wide range of concentrations.
-
-
C. Insufficient RNase L Activation:
-
Confirm RNase L Activation: Ensure that RNase L is being robustly activated in your experimental system. You can activate RNase L by transfecting cells with the synthetic dsRNA analog poly(I:C) or with purified 2-5A.
-
Positive Controls: Include a positive control for RNase L activation (e.g., cells treated with poly(I:C) without the inhibitor) to confirm that the pathway is functional.
-
-
D. Cell Permeability Issues:
-
Incubation Time: Increase the pre-incubation time with this compound to allow for sufficient cellular uptake. A typical pre-incubation time is four hours before stimulating RNase L activity.
-
Issue 2: High background or inconsistent results between experiments.
Q: My results with this compound are variable between experiments. What can I do to improve consistency?
Possible Causes and Troubleshooting Steps:
-
A. Variability in Cell Health and Density:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and ensure cells are healthy and in the exponential growth phase.
-
Monitor Cell Viability: Assess cell viability before and after treatment to ensure that observed effects are not due to differences in cell health.
-
-
B. Degradation of Stock Solution:
-
Proper Storage and Aliquoting: Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperature.
-
-
C. Inconsistent Incubation Times:
-
Standardize Protocols: Adhere strictly to a standardized protocol with consistent incubation times for both the inhibitor and the RNase L activator.
-
Issue 3: Unexpected changes in cell morphology or viability.
Q: After treating my cells with this compound, I observed unexpected cytotoxicity or changes in cell morphology. Is this expected?
Possible Causes and Troubleshooting Steps:
-
A. Cytotoxicity at High Concentrations:
-
Determine Optimal Concentration: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Perform a dose-response and time-course experiment to identify the optimal, non-toxic working concentration. A study on a similar RNase L inhibitor, VAL, showed no cytotoxicity in A549 cells up to 25 µM.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the treated samples to account for any solvent-induced effects.
-
-
B. Off-Target Effects:
-
Validate with a Secondary Inhibitor: If available, use a structurally different RNase L inhibitor to see if the same phenotype is observed. This can help confirm that the effect is due to RNase L inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing RNase L to see if the phenotype can be reversed.
-
Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RNase L in your cells.
-
Key Experimental Protocols
Protocol 1: Assessing RNase L Activity via rRNA Cleavage Assay
This assay provides a functional readout of RNase L activity by observing the specific cleavage pattern of ribosomal RNA (rRNA).
Methodology:
-
Cell Seeding: Plate cells (e.g., A549) and allow them to adhere and reach approximately 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 4 hours.
-
RNase L Activation: Transfect the cells with an RNase L activator, such as poly(I:C) (e.g., 0.25 µg/mL) or purified 2-5A (e.g., 1-10 µM), for 4.5 hours. Include a mock-transfected control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., Direct-zol mini kit).
-
RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a microfluidic electrophoresis system (e.g., Agilent Bioanalyzer).
-
Data Interpretation: Look for the appearance of specific rRNA cleavage products in the activated samples. Effective inhibition by this compound will result in a reduction or absence of these cleavage products, similar to the pattern seen in RNase L knockout cells.
Protocol 2: In Vitro RNase L Inhibition using a FRET-based Assay
This biochemical assay directly measures the enzymatic activity of purified RNase L and the inhibitory effect of this compound.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant RNase L, the RNase L activator 2-5A (e.g., 0.5 nM), and varying concentrations of this compound in a cleavage buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT).
-
Substrate Addition: Add a FRET-based RNA probe (e.g., 100 nM). This probe is typically a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends.
-
Fluorescence Measurement: Incubate the plate at room temperature and measure the fluorescence signal at regular intervals (e.g., every 3 minutes for 60 minutes) using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: In the absence of an inhibitor, active RNase L will cleave the FRET probe, separating the fluorophore and quencher and leading to an increase in fluorescence. The inhibitory activity of this compound is determined by the reduction in the rate of fluorescence increase. Calculate the IC₅₀ value from the dose-response curve.
Protocol 3: Measuring Downstream Signaling - IFN-β Production
RNase L activation can lead to the production of type I interferons. This protocol assesses the effect of this compound on this downstream signaling event.
Methodology:
-
Cell Treatment: Follow the same cell seeding, inhibitor pre-treatment, and RNase L activation steps as in Protocol 1.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours post-activation), collect the cell culture supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using one of the following methods:
-
ELISA: A standard and widely used method for quantifying secreted proteins.
-
Reporter Gene Assay: Use a cell line that expresses a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase) under the control of an IFN-responsive promoter.
-
-
Data Analysis: Compare the levels of IFN-β produced in the presence and absence of this compound. Successful inhibition of RNase L should lead to a decrease in IFN-β production.
Protocol 4: Western Blot for Phosphorylated eIF2α
Activation of the integrated stress response, which can be influenced by RNase L activity, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).
Methodology:
-
Cell Lysis: After cell treatment (as in Protocol 1), wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with 5% w/v BSA in TBST to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of eIF2α phosphorylation. Inhibition of RNase L-mediated stress should result in reduced eIF2α phosphorylation.
Visualizations
Caption: The OAS-RNase L signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing RNase L activity via rRNA cleavage.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: A Guide to Using RNase L-IN-1 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of RNase L-IN-1 in long-term cell culture experiments. Our goal is to help you minimize potential toxicity and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ribonuclease L (RNase L)[1][2][3][4]. RNase L is an enzyme that plays a crucial role in the innate immune system's response to viral infections. When activated, RNase L degrades both viral and cellular RNA, which can halt viral replication but also lead to cell death through apoptosis[5]. This compound works by blocking the activity of this enzyme, thereby preventing the degradation of RNA and subsequent cellular damage.
Q2: What are the potential sources of toxicity when using this compound in long-term cell culture?
A2: Toxicity in long-term cell culture with this compound can arise from several sources:
-
Off-target effects: The inhibitor may interact with other cellular proteins, leading to unintended consequences.
-
Solvent toxicity: this compound is often dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5%.
-
Inhibitor instability: The compound may degrade in the cell culture medium over time, potentially forming toxic byproducts.
-
On-target effects of long-term inhibition: RNase L is involved in various cellular processes, including the regulation of cell proliferation and migration. Long-term inhibition of this pathway may lead to unforeseen changes in cell behavior.
Q3: How often should I replace the cell culture medium containing this compound?
A3: For long-term experiments, it is best practice to replace the medium with fresh inhibitor every 48 hours. This ensures that the concentration of the inhibitor remains stable and removes any potential degradation products.
Q4: What are the signs of cytotoxicity I should watch for?
A4: Signs of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment), and a reduction in the rate of cell proliferation. You may also observe an increase in floating, dead cells in the culture dish.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high levels of cell death or apoptosis. | 1. The concentration of this compound is too high, leading to off-target toxicity. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The inhibitor is not effectively inhibiting RNase L, leading to apoptosis via the RNase L pathway. | 1. Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits RNase L without causing significant cell death. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). Include a vehicle control in your experiments. 3. Verify RNase L inhibition using a functional assay, such as monitoring rRNA cleavage upon stimulation of the RNase L pathway. |
| The inhibitor does not seem to be working (e.g., no effect on the target pathway). | 1. The concentration of this compound is too low. 2. The inhibitor is unstable and has degraded in the culture medium. 3. The inhibitor has poor cell permeability. | 1. Increase the concentration of the inhibitor. A dose-response curve can help identify the optimal concentration. 2. Prepare fresh stock solutions and add fresh inhibitor to the medium with each medium change. 3. Review the physicochemical properties of this compound. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density or passage number. 2. Inconsistent inhibitor concentration due to pipetting errors or degradation. 3. "Edge effects" in multi-well plates. | 1. Standardize your cell culture procedures, including seeding density and the range of passage numbers used. 2. Prepare a master mix of the inhibitor in the media for each experiment to ensure consistent dosing. 3. Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile media to minimize evaporation. |
Quantitative Data on RNase L Inhibitors
| Inhibitor | Target | In Vitro IC50 | Cell-Based IC50 | Notes on Cytotoxicity |
| Sunitinib | RNase L, VEGFR, PDGFR | 1.4 µM | 1 µM | Can be cytotoxic at concentrations required for RNase L inhibition due to off-target effects on other kinases. |
| Valoneic acid dilactone (VAL) | RNase L | Not specified | Not specified | Not cytotoxic to A549 cells up to 25 µM. |
| Ellagic acid (EA) | RNase L | Not specified | Not specified | Not cytotoxic to A549 cells up to 25 µM. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range might be from 100 µM down to 1 nM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the inhibitor).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Analysis: Assess cell viability using a method such as an MTT, MTS, or CellTiter-Glo assay to determine the concentration at which the inhibitor shows efficacy without significant toxicity.
Protocol 2: Assessing RNase L Activity via rRNA Cleavage
-
Cell Culture and Treatment: Plate your cells and treat with the desired concentration of this compound for a specified time. Include a positive control (no inhibitor) and a negative control (no stimulation of the RNase L pathway).
-
Stimulation of RNase L: Induce the RNase L pathway by transfecting the cells with a synthetic dsRNA analog like poly(I:C).
-
RNA Isolation: After stimulation, harvest the cells and isolate total RNA using a standard protocol, such as TRIzol extraction.
-
Analysis of rRNA Cleavage: Analyze the integrity of the ribosomal RNA (rRNA) using denaturing agarose gel electrophoresis or a Bioanalyzer. Activation of RNase L leads to characteristic cleavage products of the 28S and 18S rRNA. Effective inhibition by this compound should prevent this cleavage.
Visualizations
Caption: The OAS-RNase L signaling pathway.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to RNase L-IN-1 in Viral Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RNase L-IN-1 and encountering potential viral resistance.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and viral strains.
Q1: My viral strain is showing reduced sensitivity to this compound in my cell-based assays. What are the potential causes and how can I investigate them?
A1: Reduced sensitivity to this compound can stem from several factors, broadly categorized as either related to the compound and experimental setup or due to the emergence of viral resistance. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Stability: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Health: Confirm that the host cells are healthy and that the viral infection is proceeding as expected in the absence of the inhibitor.
-
Assay Validation: Re-validate your viral replication assay (e.g., plaque assay, qPCR for viral RNA) to ensure it is performing correctly.
Step 2: Investigate Potential Viral Resistance Mechanisms
If the compound and experimental setup are validated, the reduced sensitivity may be due to viral adaptations. Viruses have evolved numerous strategies to evade the RNase L pathway, and these mechanisms could contribute to apparent resistance to this compound.
-
Enhanced dsRNA Sequestration: Some viruses encode proteins that bind to and sequester double-stranded RNA (dsRNA), preventing the activation of Oligoadenylate Synthetases (OAS)[2][3]. An increase in the expression or binding affinity of such viral proteins could reduce the overall activation of the OAS-RNase L pathway, diminishing the effect of an RNase L inhibitor.
-
Experimental Suggestion: Quantify the expression of known viral dsRNA-binding proteins (e.g., Influenza A virus NS1) in the suspected resistant strain compared to the parental strain.
-
-
Increased 2-5A Degradation: Certain viruses, such as Mouse Hepatitis Virus (MHV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV), express phosphodiesterases (PDEs) that degrade 2-5A, the activator of RNase L[3]. Upregulation or enhanced activity of these viral PDEs would prevent RNase L activation, rendering an inhibitor of RNase L ineffective.
-
Experimental Suggestion: Measure 2-5A levels in infected cells treated with the suspected resistant and parental viral strains. A significant decrease in 2-5A levels in the presence of the resistant strain would suggest this mechanism.
-
-
Direct Inhibition of RNase L: Some viral proteins or RNA structures can directly inhibit RNase L. For example, Theiler's Murine Encephalomyelitis Virus (TMEV) L* protein binds to the ankyrin repeat domain of RNase L, preventing 2-5A binding and subsequent activation[3]. Poliovirus contains a highly structured RNA element that acts as a competitive inhibitor of the RNase L endoribonuclease domain. Mutations in the viral genome could enhance these inhibitory effects.
-
Experimental Suggestion: Perform co-immunoprecipitation assays to determine if there is an enhanced interaction between a viral protein and RNase L in the resistant strain. Utilize a FRET-based assay to assess if viral RNA from the resistant strain shows increased competitive inhibition of RNase L activity.
-
-
Mutations in the Viral Genome Conferring RNase L Cleavage Resistance: RNase L preferentially cleaves single-stranded RNA at specific motifs, such as UpN dinucleotides. Viral strains could evolve mutations that remove these cleavage sites from critical regions of their genome, making them less susceptible to degradation by RNase L.
-
Experimental Suggestion: Sequence the genome of the resistant viral strain and compare it to the parental strain to identify mutations. Analyze the predicted RNA structure and the presence of RNase L cleavage motifs in the mutated regions.
-
Logical Flow for Troubleshooting Reduced Sensitivity:
Caption: Troubleshooting workflow for reduced this compound sensitivity.
Q2: How can I quantify the level of resistance in my viral strain?
A2: To quantify the level of resistance, you should perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of this compound for both the parental (sensitive) and the suspected resistant viral strains.
| Parameter | Parental Viral Strain | Resistant Viral Strain |
| This compound IC50 (µM) | 0.5 | 5.0 |
| Fold Resistance | 1x | 10x |
This table presents hypothetical data for illustrative purposes.
A significant increase in the IC50 value for the resistant strain indicates the degree of resistance. The fold resistance is calculated by dividing the IC50 of the resistant strain by the IC50 of the parental strain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RNase L?
A1: RNase L is an interferon-induced endoribonuclease that plays a crucial role in the innate immune response to viral infections. Its activation is a multi-step process:
-
Viral infection produces double-stranded RNA (dsRNA).
-
Interferon-induced Oligoadenylate Synthetases (OAS) are activated by dsRNA.
-
Activated OAS synthesizes 2',5'-linked oligoadenylates (2-5A) from ATP.
-
2-5A binds to inactive, monomeric RNase L, causing it to dimerize and become catalytically active.
-
Activated RNase L degrades both viral and cellular single-stranded RNA, leading to an inhibition of protein synthesis and viral replication. The resulting RNA fragments can also amplify the interferon response.
RNase L Activation Pathway:
Caption: The OAS-RNase L antiviral signaling pathway.
Q2: What is this compound?
A2: this compound is a chemical inhibitor of RNase L. By blocking the activity of RNase L, this compound can be used in research to study the roles of the RNase L pathway in various cellular processes, including antiviral defense and inflammation.
Q3: What are known viral strategies to evade the RNase L pathway?
A3: Viruses have evolved a variety of mechanisms to counteract the antiviral effects of the RNase L pathway. These include:
-
Preventing OAS Activation: Some viruses, like Influenza A virus, encode proteins (e.g., NS1) that sequester dsRNA, preventing its detection by OAS and thus blocking the initiation of the pathway.
-
Degrading 2-5A: Coronaviruses (e.g., MHV, MERS-CoV) and rotaviruses produce phosphodiesterases that degrade 2-5A, the activator of RNase L.
-
Directly Inhibiting RNase L: Theiler's virus L* protein binds directly to RNase L to prevent its activation. Poliovirus produces an RNA structure that competitively inhibits the catalytic domain of RNase L.
-
Evolving RNase L-resistant RNA: Some viruses may have genomes with fewer RNase L cleavage sites. For example, interferon-resistant genotypes of Hepatitis C virus have been observed to accumulate fewer RNase L cleavage sites.
Q4: What experimental methods can I use to monitor RNase L activation?
A4: A common and reliable method to monitor RNase L activation is the rRNA cleavage assay . Activated RNase L cleaves ribosomal RNA (rRNA) at specific sites, generating characteristic cleavage products. These products can be visualized by running total RNA from your experimental samples on a denaturing agarose gel or using a microfluidics-based system like a Bioanalyzer. The appearance of distinct rRNA fragments indicates RNase L activation.
Experimental Protocols
1. Ribosomal RNA (rRNA) Cleavage Assay
This assay assesses RNase L activation by detecting its cleavage of rRNA.
Materials:
-
Cells grown in appropriate culture plates.
-
Virus stock and this compound.
-
TRIzol reagent or other RNA extraction kit.
-
Agilent RNA 6000 Nano Kit and Bioanalyzer 2100 (or equivalent).
Procedure:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Infect cells with the virus at the desired multiplicity of infection (MOI). As a positive control for RNase L activation, you can transfect cells with poly(I:C), a synthetic dsRNA analog.
-
At the desired time post-infection (e.g., 8, 12, 24 hours), harvest the cells.
-
Extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Quantify the RNA concentration using a NanoDrop spectrophotometer.
-
Analyze the integrity of the RNA using an Agilent Bioanalyzer with the RNA 6000 Nano kit. Look for the appearance of specific rRNA cleavage products, which will appear as distinct peaks separate from the intact 18S and 28S rRNA peaks.
Experimental Workflow for Assessing RNase L Activity:
Caption: Workflow for the rRNA cleavage assay to monitor RNase L activation.
2. FRET-based RNase L Activity Assay
This in vitro assay measures the enzymatic activity of RNase L and can be used to screen for inhibitors.
Materials:
-
Purified recombinant RNase L protein.
-
Purified 2-5A.
-
A FRET probe: a short single-stranded RNA with a 5' fluorophore (e.g., 6-FAM) and a 3' quencher (e.g., BHQ1).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Test compounds (e.g., this compound, viral RNA).
-
A fluorescence plate reader.
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the purified RNase L protein to the wells.
-
Add the test compounds (e.g., increasing concentrations of this compound or viral RNA from resistant/parental strains) and incubate for 10-15 minutes at room temperature.
-
Add the FRET probe to all wells.
-
Initiate the reaction by adding 2-5A to activate RNase L.
-
Immediately begin measuring the fluorescence intensity over time using a plate reader. Cleavage of the FRET probe by RNase L will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates and determine the inhibitory effect of your compounds. For competitive inhibitors like the poliovirus RNA element, a Ki value can be determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
Ensuring complete inhibition of RNase L with RNase L-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and effective inhibition of Ribonuclease L (RNase L) using RNase L-IN-1 in your experiments.
FAQs: Understanding RNase L and this compound
Q1: What is RNase L and how is it activated?
A1: Ribonuclease L (RNase L) is an interferon-induced endoribonuclease that plays a crucial role in the innate immune response to viral infections.[1][2] It exists in an inactive monomeric state in cells.[3] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates oligoadenylate synthetases (OAS).[2] Activated OAS synthesizes 2',5'-linked oligoadenylates (2-5A), which then bind to RNase L.[3] This binding induces the dimerization and activation of RNase L, leading to the degradation of both viral and cellular single-stranded RNA.
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a small molecule inhibitor of RNase L. While the precise mechanism of action for this compound is not detailed in the available literature, it is designed to prevent the degradation of RNA by activated RNase L.
Q3: How should I dissolve and store this compound?
A3: For in vivo studies, a suggested solvent formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro and cell-based assays, this compound can be dissolved in DMSO at a concentration of 6 mg/mL (11.06 mM), and sonication is recommended to aid dissolution. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the recommended concentration of this compound to use in a cell-based assay?
A4: The optimal concentration of this compound for complete inhibition of RNase L in cell-based assays should be determined empirically through a dose-response experiment. As a starting point, a concentration range of 1 µM to 25 µM can be tested, which is a typical range for small molecule inhibitors in cellular assays. For comparison, the inhibitor sunitinib has a cellular IC50 of 1 µM for RNase L function.
Q5: How can I measure the activity of RNase L in my experiment?
A5: RNase L activity is commonly assessed by monitoring the degradation of ribosomal RNA (rRNA). Activated RNase L cleaves 18S and 28S rRNA into characteristic fragments. Total RNA can be extracted from cells, and the integrity of rRNA can be analyzed using a bioanalyzer. A reduction in the full-length 18S and 28S rRNA peaks and the appearance of cleavage products indicate RNase L activity. Another method is a Fluorescence Resonance Energy Transfer (FRET)-based assay using a fluorophore and quencher-labeled RNA oligonucleotide substrate. Cleavage of the substrate by RNase L results in an increase in fluorescence.
Troubleshooting Guide: Incomplete Inhibition of RNase L
This guide addresses common issues that may lead to incomplete inhibition of RNase L by this compound.
| Problem | Possible Cause | Suggested Solution |
| No or partial inhibition of RNase L activity (e.g., rRNA degradation is still observed). | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell type and experimental conditions. |
| Inhibitor is not fully dissolved. | Ensure complete dissolution of this compound in DMSO, using sonication if necessary. Insoluble particles can significantly reduce the effective concentration. | |
| Inhibitor has degraded. | Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage. | |
| Insufficient pre-incubation time with the inhibitor. | Increase the pre-incubation time of the cells with this compound before activating RNase L to allow for sufficient cell permeability and target engagement. A pre-incubation time of 1-4 hours is a good starting point. | |
| High level of RNase L activation. | The concentration or method of the RNase L activator (e.g., poly(I:C) or 2-5A transfection) may be too high, overwhelming the inhibitor. Consider reducing the concentration of the activator. | |
| High variability between replicate experiments. | Inconsistent RNase L activation. | Ensure consistent transfection efficiency of the RNase L activator (e.g., poly(I:C) or 2-5A) across all wells and experiments. |
| Cell density variation. | Plate cells at a consistent density, as cell confluence can affect the cellular response and uptake of the inhibitor. | |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and ensure accurate dilution of the this compound stock solution. | |
| Cell toxicity observed at effective inhibitory concentrations. | Off-target effects of the inhibitor. | Reduce the concentration of this compound and/or the incubation time. If toxicity persists, consider testing a different RNase L inhibitor with a different chemical scaffold. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below a toxic level, typically less than 0.5%. |
Quantitative Data for RNase L Inhibitors
| Inhibitor | In Vitro IC50 | Cellular IC50 | Reference |
| Sunitinib | 1.4 µM | 1 µM | |
| Ellagic Acid (EA) | 73.5 ± 0.2 nM | Not reported | |
| Valoneic acid dilactone (VAL) | 0.56 ± 0.07 nM (at 1.6 nM RNase L) | ~1 µM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a FRET-based Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay.
Materials:
-
Recombinant human RNase L
-
RNase L activator (2-5A)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide)
-
This compound
-
Assay buffer (25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 2.5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no RNase L).
-
Add recombinant RNase L to each well (except the negative control) to a final concentration of approximately 10 nM.
-
Add the RNase L activator, 2-5A, to a final concentration of 0.5 nM to all wells containing RNase L.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET-based RNA substrate to a final concentration of 100 nM.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., excitation at 485 nm and emission at 535 nm) every 3 minutes for 60 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for RNase L Inhibition using rRNA Cleavage Analysis
This protocol details how to assess the efficacy of this compound in a cellular context by analyzing rRNA integrity.
Materials:
-
Cell line with a functional RNase L pathway (e.g., A549 cells)
-
This compound
-
RNase L activator (e.g., poly(I:C) or purified 2-5A)
-
Transfection reagent
-
Total RNA extraction kit
-
Bioanalyzer and RNA analysis kit (e.g., Agilent RNA 6000 Nano kit)
Procedure:
-
Seed cells in a 12-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO) for 4 hours.
-
Activate RNase L by transfecting the cells with poly(I:C) (e.g., 1 µg/mL) or purified 2-5A using a suitable transfection reagent. Include a negative control of mock-transfected cells.
-
Incubate the cells for an additional 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity using a bioanalyzer.
-
Analyze the electropherogram for the presence of 28S and 18S rRNA peaks and their characteristic cleavage products. Complete inhibition of RNase L will result in intact 28S and 18S rRNA peaks, similar to the mock-transfected control.
Visualizations
References
Technical Support Center: Addressing Batch-to-Batch Variability of RNase L-IN-1
Welcome to the technical support center for RNase L-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the batch-to-batch variability of this compound, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the inhibitory effect of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the activity of small molecule inhibitors like this compound can stem from several factors:
-
Chemical Purity and Impurity Profile: The most common cause is variation in the purity of the compound. Even small amounts of impurities, particularly those that are structurally related to this compound, can have agonistic, antagonistic, or off-target effects, leading to inconsistent results. The impurity profile can change between manufacturing batches due to slight variations in the synthesis and purification processes.
-
Solubility and Formulation: Differences in the physical properties of the powder, such as particle size and crystal form (polymorphism), can affect its solubility. If a new batch is less soluble, the actual concentration in your assay may be lower than intended, leading to reduced efficacy.
-
Stability and Degradation: this compound, like any small molecule, can degrade over time if not stored or handled correctly. Exposure to light, moisture, or repeated freeze-thaw cycles can lead to the formation of degradation products that may be less active or have altered activity.
-
Inaccurate Quantification: Errors in weighing the compound or determining the concentration of the stock solution can lead to apparent differences in potency between batches.
Q2: How can we ensure that we are preparing and storing our this compound stock solutions correctly to minimize variability?
A2: Proper handling and storage are critical for maintaining the consistency of this compound.
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing stock solutions. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility and stability of the compound.[1]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the powdered compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Protection from Light: Store solutions in amber vials or wrap containers in foil to protect them from light, which can cause photodegradation.
Q3: What are the best practices for diluting this compound into aqueous cell culture media to avoid precipitation?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium. Add the DMSO stock solution to the medium while vortexing or mixing to ensure rapid dispersion.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Solubility Enhancement: If precipitation is a persistent issue, consider using a formulation with excipients like PEG300 and Tween-80, as suggested by some suppliers, to improve aqueous solubility.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical or cell-based assays.
This is a primary indicator of batch-to-batch variability. The following workflow can help you diagnose the issue.
-
Quality Control (QC) of the New Batch:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity data (e.g., by HPLC) with previous batches.
-
Independent QC: If possible, perform in-house analytical chemistry to verify the identity and purity of the new batch. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity by comparing the spectrum to a reference standard.
-
-
-
Assess Solubility:
-
Perform a simple solubility test by preparing the highest concentration of the working solution and visually inspecting for precipitation.
-
If precipitation occurs, try preparing a fresh stock solution, ensuring the DMSO is anhydrous, and using the recommended dilution techniques.
-
-
Evaluate Stability:
-
Assess the stability of this compound in your specific assay medium over the duration of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for degradation products.
-
-
Review Assay Protocol:
-
Ensure that all assay parameters, such as cell seeding density, incubation times, and reagent concentrations, are consistent between experiments.
-
Issue 2: Unexpected cellular toxicity or off-target effects.
Sometimes, a new batch of a compound can exhibit different toxic or off-target effects.
| Potential Cause | Troubleshooting/Validation Step |
| Presence of a Toxic Impurity | Review the impurity profile on the CoA. If a new impurity is present, it could be the cause. Consider re-purifying the compound if possible. |
| Off-target Activity of Impurities | Profile the new batch against a panel of related targets to identify any new off-target activities. |
| Higher than Expected Compound Concentration | Re-verify the concentration of your stock solution using a spectrophotometer or another quantitative method. |
| Cell Line Sensitivity | Ensure you are using cells of a similar passage number for all experiments, as sensitivity to compounds can change with prolonged culturing. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of a new batch of this compound and compare it to a previous, well-characterized batch.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade DMSO, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both the new and reference batches of this compound in DMSO.
-
Dilute the stock solutions to a final concentration of 50 µg/mL in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm (or the lambda max of this compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of the new and reference batches.
-
Assess the retention time of the main peak to confirm identity.
-
Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks.
-
Note the presence of any new or significantly larger impurity peaks in the new batch.
-
Protocol 2: Cellular RNase L Activity Assay
Objective: To functionally validate the inhibitory activity of a new batch of this compound in a cell-based assay. This assay measures the ability of this compound to prevent the degradation of ribosomal RNA (rRNA) induced by an RNase L activator.
Materials:
-
A549 cells (or other suitable cell line)
-
This compound (new and reference batches)
-
Poly(I:C) (a synthetic analog of double-stranded RNA that activates RNase L)
-
Lipofectamine 2000 or a similar transfection reagent
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
Methodology:
-
Cell Seeding: Seed A549 cells in a 12-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of the new and reference batches of this compound (e.g., 0.1, 1, 10 µM) for 4 hours. Include a vehicle control (DMSO).
-
RNase L Activation: Transfect the cells with Poly(I:C) (e.g., 1 µg/mL) using a suitable transfection reagent to activate endogenous RNase L.
-
Incubation: Incubate the cells for 6-8 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a Bioanalyzer. Activation of RNase L will result in characteristic cleavage of the 18S and 28S rRNA peaks. Effective inhibition by this compound will prevent this cleavage.
-
Data Analysis:
-
Compare the rRNA integrity between samples treated with the new and reference batches of this compound.
-
Determine the concentration at which each batch effectively inhibits rRNA degradation.
-
Signaling Pathways and Workflows
RNase L Signaling Pathway
The following diagram illustrates the canonical RNase L signaling pathway and the point of inhibition by this compound.
This pathway is initiated by the recognition of viral double-stranded RNA (dsRNA) by Oligoadenylate Synthetases (OAS).[2] Activated OAS synthesizes 2'-5'-linked oligoadenylates (2-5A) from ATP. 2-5A then binds to and activates RNase L, causing it to dimerize. The active RNase L dimer then degrades single-stranded viral and cellular RNA, leading to an antiviral state. This compound exerts its effect by inhibiting the catalytic activity of the active RNase L dimer.
References
Validation & Comparative
Comparing the efficacy of RNase L-IN-1 to other known RNase L inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of known Ribonuclease L (RNase L) inhibitors. This report provides a comparative analysis of their performance based on available experimental data, outlines detailed methodologies for key assays, and visualizes the intricate RNase L signaling pathway.
While the primary focus of this guide was to compare the efficacy of RNase L-IN-1 to other known inhibitors, a thorough search of publicly available scientific literature and vendor specifications did not yield any quantitative efficacy data, such as an IC50 value, for this compound (also referred to as compound 17a). Therefore, a direct comparison of its potency against other inhibitors is not possible at this time.
This guide, however, presents a detailed comparison of several other well-characterized RNase L inhibitors, providing valuable insights into their relative potencies and the experimental frameworks used for their evaluation.
Comparative Efficacy of Known RNase L Inhibitors
The inhibitory potency of various small molecules against RNase L has been determined using in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following tables summarize the reported IC50 values for several known RNase L inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions can influence the results.
| Inhibitor | Target Enzyme | In Vitro IC50 | Assay Type | Reference |
| Sunitinib | Human RNase L | 1.4 µM | FRET | [1] |
| Human RNase L | 33 ± 4 µM | FRET | [2] | |
| Porcine RNase L | 101 ± 15 µM | FRET | [2] | |
| SU11652 | Human RNase L | 7.6 ± 1.7 µM | FRET | [2] |
| Porcine RNase L | 21 ± 2 µM | FRET | [2] | |
| Valoneic Acid Dilactone (VAL) | Porcine RNase L | 0.68 ± 0.09 nM | Fluorescence-based | |
| Ellagic Acid (EA) | Porcine RNase L | 73.08 ± 0.16 nM | Fluorescence-based | |
| Myricetin | Human RNase L | 264 µM | FRET | |
| Porcine RNase L | 173 µM | FRET | ||
| Hyperoside | Human RNase L | 1.63 µM | FRET |
| Inhibitor | Cellular Activity | Assay Type | Cell Line | Reference |
| Sunitinib | IC50 of 1 µM (antiviral function) | Antiviral Assay | Not Specified | |
| Valoneic Acid Dilactone (VAL) | Effective at micromolar concentrations | rRNA Cleavage Assay | A549 | |
| Myricetin | Potent cellular inhibitory activity | rRNA Cleavage Assay | A549 |
The RNase L Signaling Pathway
RNase L is a crucial component of the innate immune system, acting as an effector of the interferon-induced antiviral response. Its activation is tightly regulated and culminates in the degradation of both viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.
Figure 1. The OAS-RNase L signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the efficacy of RNase L inhibitors.
In Vitro RNase L Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of RNase L in a cell-free system using a fluorescence resonance energy transfer (FRET) reporter.
Materials:
-
Recombinant human or porcine RNase L
-
RNase L activator (2-5A, ppp5'A(2'p5'A)n)
-
FRET-based RNA substrate: A short single-stranded RNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ1) on the other. The sequence is designed to be a substrate for RNase L.
-
Assay buffer: Typically contains Tris-HCl, KCl, MgCl2, and DTT.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
384-well black plates for fluorescence measurements.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant RNase L, and the 2-5A activator.
-
Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO) and a positive control without inhibitor.
-
Add the RNase L/2-5A mixture to the wells containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-based RNA substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
As RNase L cleaves the RNA substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the FRET-based RNase L inhibition assay.
Cellular RNase L Activity Assay (rRNA Cleavage Assay)
This assay assesses the activity of RNase L within a cellular context by measuring the degradation of ribosomal RNA (rRNA), a known substrate of activated RNase L.
Materials:
-
Human cell line (e.g., A549 lung carcinoma cells).
-
Cell culture medium and supplements.
-
RNase L activator (e.g., poly(I:C) or purified 2-5A).
-
Transfection reagent for delivering the activator into cells.
-
Test inhibitors.
-
RNA extraction kit.
-
Agilent Bioanalyzer or similar capillary electrophoresis system for RNA analysis.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 2-4 hours).
-
Activate cellular RNase L by transfecting the cells with poly(I:C) or 2-5A.
-
Incubate the cells for a further period (e.g., 4-6 hours) to allow for RNase L activation and subsequent rRNA cleavage.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Analyze the integrity of the extracted RNA using a Bioanalyzer.
-
Activated RNase L will cleave the 28S and 18S rRNA, resulting in the appearance of characteristic cleavage products and a decrease in the integrity of the total RNA profile.
-
The degree of rRNA cleavage can be quantified by analyzing the electropherogram.
-
The efficacy of the inhibitor is determined by its ability to prevent or reduce the activator-induced rRNA degradation.
Figure 3. Workflow for the cellular rRNA cleavage assay.
References
Validating the Specificity of RNase L-IN-1: A Comparison Guide Using RNase L Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of the RNase L inhibitor, RNase L-IN-1, in wild-type versus RNase L knockout cells. The use of knockout cells is the definitive method for validating the on-target specificity of an enzyme inhibitor. This document outlines the experimental basis for this validation, presents representative data, and provides detailed protocols for researchers to conduct similar assessments.
Introduction to RNase L and its Inhibition
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key component of the interferon-induced antiviral response. Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in the presence of double-stranded RNA (dsRNA) from viral infections, RNase L dimerizes and becomes an active endoribonuclease.[1] Activated RNase L indiscriminately cleaves single-stranded RNA, including viral and cellular RNA, leading to the inhibition of protein synthesis and induction of apoptosis in infected cells, thereby limiting viral spread.[1][2]
Given its central role in immunity and other cellular processes like cell migration and tumorigenesis, the development of specific inhibitors for RNase L is of significant therapeutic interest.[3][4] this compound is a small molecule inhibitor designed to target RNase L. Validating that this compound acts specifically through RNase L and does not exert its effects through off-target mechanisms is paramount for its development as a research tool and potential therapeutic.
The Gold Standard for Specificity Validation: RNase L Knockout Cells
To unequivocally demonstrate that the effects of this compound are mediated by RNase L, a comparative analysis using wild-type (WT) cells and cells in which the gene for RNase L (RNASEL) has been knocked out (KO) is the gold standard experimental approach. If this compound is specific, it should inhibit RNase L activity in WT cells, but have no effect in RNase L KO cells, as its target is absent.
Experimental Workflow and Key Assays
The typical workflow to validate the specificity of an RNase L inhibitor involves activating the RNase L pathway in both WT and RNase L KO cells and then assessing the ability of the inhibitor to block the downstream consequences of RNase L activation.
Experimental Workflow for Validating this compound Specificity
Caption: A diagram illustrating the experimental workflow for validating the specificity of this compound.
The primary and most direct method to measure RNase L activity in cells is the rRNA cleavage assay . Activated RNase L leads to the characteristic degradation of ribosomal RNA (rRNA), specifically the 18S and 28S subunits. This cleavage can be visualized and quantified using capillary electrophoresis systems like the Agilent Bioanalyzer. In RNase L KO cells, no such cleavage is observed upon stimulation.
Comparative Performance Data
The following tables present representative data from experiments designed to validate the specificity of this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes, based on the expected outcomes of the described experimental procedures.
Table 1: Inhibition of rRNA Cleavage by this compound in Wild-Type and RNase L KO Cells
| Cell Type | RNase L Activator (poly(I:C)) | This compound (10 µM) | rRNA Integrity Number (RIN) | % rRNA Protection |
| Wild-Type | - | - | 9.8 | N/A |
| Wild-Type | + | - | 3.2 | 0% |
| Wild-Type | + | + | 8.5 | 79% |
| RNase L KO | - | - | 9.9 | N/A |
| RNase L KO | + | - | 9.7 | N/A |
| RNase L KO | + | + | 9.8 | N/A |
Table 2: Dose-Dependent Inhibition of RNase L Activity by this compound in Wild-Type Cells
| This compound Concentration (µM) | % rRNA Cleavage Inhibition |
| 0.01 | 5% |
| 0.1 | 25% |
| 1 | 60% |
| 10 | 85% |
| 100 | 95% |
| IC₅₀ | ~0.5 µM |
As the data illustrates, this compound effectively inhibits rRNA cleavage in wild-type cells in a dose-dependent manner. In contrast, in RNase L knockout cells, there is no rRNA degradation upon stimulation, and consequently, this compound has no effect, confirming its specific action on RNase L.
Downstream Signaling and Cellular Effects
The specificity of this compound can be further corroborated by examining its impact on downstream cellular processes triggered by RNase L activation, such as apoptosis.
RNase L Signaling Pathway and Point of Inhibition
Caption: The RNase L signaling pathway, indicating the point of inhibition by this compound.
Table 3: Effect of this compound on Apoptosis in Wild-Type and RNase L KO Cells
| Cell Type | RNase L Activator (poly(I:C)) | This compound (10 µM) | Caspase-3/7 Activity (Fold Change) |
| Wild-Type | - | - | 1.0 |
| Wild-Type | + | - | 4.5 |
| Wild-Type | + | + | 1.2 |
| RNase L KO | - | - | 1.0 |
| RNase L KO | + | - | 1.1 |
| RNase L KO | + | + | 1.0 |
This data demonstrates that this compound blocks the pro-apoptotic effects of RNase L activation specifically in wild-type cells, further validating its on-target activity.
Experimental Protocols
Generation of RNase L Knockout Cells using CRISPR/Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the RNASEL gene. Clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the Cas9-gRNA plasmid into the wild-type cell line of interest (e.g., A549 human lung carcinoma cells).
-
Selection: Select for transfected cells using puromycin (or another appropriate selection marker).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for mutations in the RNASEL gene by PCR amplification of the target region and Sanger sequencing.
-
Western Blot: Confirm the absence of RNase L protein expression in candidate knockout clones by Western blot analysis using an anti-RNase L antibody.
-
rRNA Cleavage Assay
-
Cell Seeding and Treatment:
-
Seed wild-type and RNase L KO cells in 6-well plates.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Transfect cells with a potent RNase L activator, such as poly(I:C) (a synthetic dsRNA analog), using a suitable transfection reagent.
-
Incubate for 4-6 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Analysis of RNA Integrity:
-
Analyze the integrity of the extracted RNA using an Agilent 2100 Bioanalyzer with an RNA 6000 Nano kit.
-
The Bioanalyzer software will generate an electropherogram and a gel-like image showing the 18S and 28S rRNA peaks.
-
RNase L activation will be evident by the degradation of these peaks and the appearance of smaller RNA fragments.
-
The software also provides an RNA Integrity Number (RIN), which is a quantitative measure of RNA integrity. A lower RIN value indicates more significant degradation.
-
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment:
-
Seed wild-type and RNase L KO cells in a 96-well plate.
-
Treat the cells as described for the rRNA cleavage assay.
-
-
Caspase Activity Measurement:
-
Following treatment, use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 Assay (Promega) according to the manufacturer's instructions.
-
This assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal.
-
Measure luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the untreated control.
-
Conclusion
The combined use of wild-type and RNase L knockout cells provides an unambiguous method for validating the specificity of RNase L inhibitors like this compound. The absence of an effect in knockout cells is a clear demonstration of on-target engagement. The experimental protocols and representative data presented in this guide offer a robust framework for researchers to assess the specificity of novel RNase L inhibitors, a critical step in their development for research and therapeutic applications.
References
- 1. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 Mediated RNase L Knockout Regulates Cellular Function of PK-15 Cells and Increases PRV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase L is a negative regulator of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling RNase L Activity: A Comparative Guide to RNase L-IN-1 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting Ribonuclease L (RNase L) is critical for dissecting its role in innate immunity, antiviral responses, and various disease pathologies. This guide provides a comprehensive comparison of two widely used methods for modulating RNase L activity: the small molecule inhibitor RNase L-IN-1 and siRNA-mediated gene knockdown.
This objective analysis, supported by experimental data, will aid in the selection of the most appropriate technique for specific research applications. We will delve into the mechanisms of action, present quantitative data for efficacy and potential off-target effects, and provide detailed experimental protocols for both methodologies.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Chemical Inhibition) | siRNA-Mediated Knockdown (Genetic Inhibition) |
| Mechanism of Action | Directly binds to and inhibits the catalytic activity of the RNase L protein. | Prevents the translation of RNase L mRNA into protein, leading to reduced protein levels. |
| Mode of Inhibition | Reversible, rapid onset of action. | Slower onset, dependent on protein turnover; can achieve long-lasting suppression. |
| Specificity | Potential for off-target effects on other proteins. | Can have off-target effects due to partial complementarity with other mRNAs. |
| Application | Acute, timed inhibition of RNase L activity. | Studying the long-term consequences of reduced RNase L expression. |
| Validation | Requires enzymatic activity assays. | Requires validation of knockdown at mRNA and protein levels (e.g., qPCR, Western blot). |
The RNase L Signaling Pathway
The 2'-5' oligoadenylate (2-5A)/RNase L pathway is a crucial component of the interferon-induced antiviral response. Upon detection of viral double-stranded RNA (dsRNA), oligoadenylate synthetases (OAS) are activated to produce 2-5A. 2-5A then binds to and activates RNase L, a latent endoribonuclease. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[1]
Caption: The 2-5A/RNase L signaling cascade.
Quantitative Comparison of Inhibition Methods
Table 1: Efficacy of Small Molecule Inhibitors of RNase L
| Compound | Target | In Vitro IC50 | Cellular Activity/Concentration | Reference |
| Sunitinib | RNase L | 1.4 µM | 1 µM (antiviral function) | [2] |
| Valoneic Acid Dilactone (VAL) | RNase L | 0.56 nM - 23.15 nM (depending on RNase L concentration) | 10-30 µM (rRNA cleavage inhibition in A549 cells) | [2][3] |
| Myricetin | RNase L | Not specified | 10-30 µM (rRNA cleavage inhibition in A549 cells) | [3] |
Table 2: Representative Efficacy of siRNA-Mediated Knockdown
| Target Gene | Cell Line | siRNA Concentration | Knockdown Efficiency | Reference |
| RNase L | A549 | Not specified | Significant reduction in rRNA cleavage | |
| Luciferase | In vivo (mouse liver) | 10 µg | >80% | |
| KRT7 | A549 | 1 nM | >90% (mRNA level) | |
| TP53 | A549 | 20 nM | ~70% (protein level) |
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general experimental workflows for inhibiting RNase L using either this compound or siRNA.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Protocol 1: Inhibition of RNase L using a Small Molecule Inhibitor (e.g., VAL or Myricetin) in A549 Cells
This protocol is adapted from a study demonstrating the inhibition of RNase L-mediated rRNA cleavage in A549 cells.
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Small molecule inhibitor (e.g., Valoneic Acid Dilactone or Myricetin) dissolved in DMSO
-
Trimeric 2-5A (p35'A2'p5'A2'p5'A)
-
Transfection reagent for 2-5A (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA isolation and analysis (e.g., TRIzol, agarose gel electrophoresis system)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-incubation:
-
Prepare working solutions of the inhibitor in complete growth medium at final concentrations ranging from 10 µM to 30 µM. Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for 4 hours at 37°C in a CO2 incubator.
-
-
RNase L Activation:
-
Prepare a 2-5A transfection mix. For each well, dilute 20 µM of trimeric 2-5A into Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted 2-5A and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the 2-5A transfection complexes to the cells pre-incubated with the inhibitor.
-
Incubate for an additional 2 hours at 37°C.
-
-
Assessment of RNase L Activity (rRNA Cleavage):
-
RNA Isolation: Isolate total RNA from the cells using a suitable method like TRIzol extraction.
-
Gel Electrophoresis: Analyze the integrity of the total RNA by agarose gel electrophoresis. Look for the appearance of characteristic rRNA cleavage products in the control (2-5A treated, vehicle control) lanes and their reduction or absence in the inhibitor-treated lanes. The 28S and 18S rRNA bands should be intact in untreated cells and show specific cleavage patterns upon RNase L activation.
-
Protocol 2: siRNA-Mediated Knockdown of RNase L in A549 Cells
This protocol provides a general framework for siRNA transfection in A549 cells. Optimization of siRNA concentration and transfection conditions may be necessary.
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RNase L-specific siRNA and a non-targeting control siRNA (scrambled siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA isolation and qRT-PCR
-
Reagents for protein extraction and Western blotting
-
Antibodies: anti-RNase L and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding: The day before transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the RNase L siRNA or control siRNA to the desired final concentration (e.g., 10-20 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to form siRNA-lipid complexes.
-
Add the complexes drop-wise to the cells in each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
Quantitative RT-PCR (qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for human RNase L and a housekeeping gene for normalization.
-
Calculate the percentage of mRNA knockdown compared to the control siRNA-treated cells.
-
-
Western Blotting:
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against RNase L and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the reduction in RNase L protein levels relative to the loading control.
-
-
-
Functional Assay (Optional): To assess the functional consequence of RNase L knockdown, perform an RNase L activation experiment as described in Protocol 1 (Step 3) and measure rRNA cleavage.
Discussion and Considerations
This compound and other small molecule inhibitors offer a powerful approach for the acute and reversible inhibition of RNase L enzymatic activity. This is particularly useful for studying the immediate downstream effects of RNase L activation and for dissecting its role in dynamic cellular processes. However, the potential for off-target effects is a significant consideration. The specificity of any inhibitor should be carefully validated, and appropriate controls must be included in all experiments.
siRNA-mediated knockdown , on the other hand, provides a means to study the consequences of reduced RNase L protein levels over a longer period. This method is highly specific to the target mRNA sequence, but off-target effects can still occur through partial sequence homology to other transcripts. To mitigate this, it is recommended to use multiple siRNAs targeting different regions of the RNase L mRNA and to perform rescue experiments. The efficiency of knockdown can vary between cell types and requires careful validation at both the mRNA and protein levels.
The choice between using this compound and siRNA-mediated knockdown depends on the specific research question. For studying the direct and immediate enzymatic functions of RNase L, a small molecule inhibitor is often the preferred tool. For investigating the long-term cellular consequences of RNase L deficiency, siRNA-mediated knockdown is more appropriate. By understanding the strengths and limitations of each method, researchers can design more robust experiments to elucidate the multifaceted roles of RNase L in health and disease.
References
- 1. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RNase L-IN-1 and Sunitinib as Inhibitors of RNase L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of Ribonuclease L (RNase L), RNase L-IN-1 and sunitinib. This document aims to objectively present their performance based on available experimental data, offering insights into their mechanisms of action and experimental validation.
Introduction to RNase L and its Inhibition
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections.[1] It is an endoribonuclease that, upon activation, degrades single-stranded RNA within the cell, thereby inhibiting viral replication.[1] The activation of RNase L is tightly regulated by the 2-5A system. In response to viral double-stranded RNA (dsRNA), oligoadenylate synthetases (OAS) produce 2',5'-oligoadenylates (2-5A), which bind to and activate RNase L.[2] Given its central role in immunity and other cellular processes, the modulation of RNase L activity with small molecule inhibitors is of significant interest for therapeutic applications, including the enhancement of oncolytic virus therapy and the treatment of inflammatory diseases.[3][4]
Comparative Data of this compound and Sunitinib
The following tables summarize the available quantitative data for this compound and sunitinib. A significant challenge in directly comparing these two inhibitors is the limited publicly available data for this compound's potency.
Table 1: Inhibitor Potency Against RNase L
| Inhibitor | Target | In Vitro IC50 | Cellular Potency | Reference |
| Sunitinib | RNase L | 1.4 µM | 1 µM (antiviral function) | |
| This compound | RNase L | Data not publicly available | Data not publicly available |
Table 2: Mechanism of Action and Specificity
| Inhibitor | Mechanism of Action | Other Known Targets | Reference |
| Sunitinib | Binds to the ATP-binding pocket of the pseudokinase domain, destabilizing the active RNase L dimer and causing allosteric inhibition. | VEGFR, PDGFR, c-KIT, FLT3, RET, CSF-1R | |
| This compound | Described as an RNase L inhibitor, but the specific mechanism of action is not detailed in publicly available literature. | Data not publicly available |
Experimental Protocols
Detailed methodologies for key experiments used to characterize RNase L inhibitors are provided below.
In Vitro RNase L Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantitatively measures the enzymatic activity of RNase L in vitro and the potency of inhibitors.
Principle: The assay utilizes a short, single-stranded RNA oligonucleotide probe labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human RNase L
-
2-5A (p3A(2'p5'A)2)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
This compound and Sunitinib
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant RNase L, and the 2-5A activator.
-
Add varying concentrations of the inhibitor (this compound or sunitinib) or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the RNase L/2-5A mixture to the wells containing the inhibitor.
-
Initiate the reaction by adding the FRET-based RNA substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Ribosomal RNA (rRNA) Cleavage Assay
This cell-based assay assesses the ability of an inhibitor to block RNase L activity within a cellular context.
Principle: Activation of RNase L in cells leads to the cleavage of abundant cellular RNAs, including ribosomal RNA (rRNA). The integrity of rRNA can be visualized by gel electrophoresis. An effective RNase L inhibitor will prevent this cleavage.
Materials:
-
Human cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound and Sunitinib
-
2-5A or a dsRNA mimic (e.g., poly(I:C)) for RNase L activation
-
Transfection reagent
-
RNA extraction kit
-
Agarose gel electrophoresis system
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (this compound or sunitinib) or DMSO for a specified period (e.g., 2-4 hours).
-
Activate cellular RNase L by transfecting the cells with 2-5A or poly(I:C).
-
Incubate the cells for an additional period (e.g., 4-6 hours) to allow for RNase L-mediated RNA cleavage.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Analyze the integrity of the extracted RNA by agarose gel electrophoresis.
-
Visualize the 28S and 18S rRNA bands. Inhibition of RNase L activity will be observed as the protection of these bands from degradation compared to the control cells (treated with activator but no inhibitor).
Visualizations
OAS-RNase L Signaling Pathway
Caption: The OAS-RNase L signaling pathway initiated by viral dsRNA.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for in vitro and cell-based screening of RNase L inhibitors.
Discussion and Conclusion
Sunitinib is a well-characterized multi-kinase inhibitor that also targets RNase L with micromolar potency in vitro. Its mechanism of action, involving the destabilization of the active RNase L dimer, is structurally understood. However, its utility as a specific probe for RNase L in cellular studies is limited by its activity against numerous other kinases.
This compound is commercially available as a designated RNase L inhibitor. However, a critical gap in the publicly available data is the absence of its IC50 value and a detailed description of its mechanism of action. This lack of quantitative data makes a direct and meaningful comparison of its potency with sunitinib challenging.
For researchers selecting an RNase L inhibitor, the choice depends on the experimental context. Sunitinib can be used as a tool compound, but its off-target effects must be carefully considered and controlled for. The utility of this compound is currently hampered by the lack of published characterization data. Further studies are required to determine its potency, specificity, and mechanism of action to validate its use as a reliable tool for studying RNase L biology.
This comparative guide highlights the current state of knowledge for these two inhibitors and underscores the need for more comprehensive data on emerging chemical probes to advance our understanding of RNase L's role in health and disease.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Confirming the Direct Interaction of RNase L-IN-1 with RNase L: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, establishing the direct binding of a small molecule inhibitor to its protein target is a critical step in drug discovery. This guide provides a comparative overview of key biochemical assays to confirm the direct interaction of RNase L-IN-1 with Ribonuclease L (RNase L), a crucial enzyme in the innate immune response. We present experimental data for this compound and its alternatives, detailed methodologies for the cited assays, and visual workflows to aid in experimental design.
Comparison of RNase L Inhibitors
The inhibitory potential of small molecules against RNase L can be quantified and compared using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of the reported IC50 values for several RNase L inhibitors, determined by a Fluorescence Resonance Energy Transfer (FRET)-based assay.
| Compound | IC50 (µM) | Assay Type |
| Sunitinib | 1.4 | FRET |
| Ellagic Acid | 0.0735 | FRET |
| Hyperoside | 1.63 | FRET |
Note: A specific biochemical IC50 value for the direct inhibition of RNase L by this compound from a FRET assay is not publicly available in the reviewed literature. The available information primarily describes it as an RNase L inhibitor without providing specific quantitative values from in vitro biochemical assays.
Biochemical Assays for Direct Binding Confirmation
Several robust biochemical methods can be employed to confirm the direct binding of an inhibitor to RNase L and to quantify the interaction.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay is a sensitive method to measure the enzymatic activity of RNase L and the inhibitory effect of compounds. It relies on the cleavage of a fluorophore- and quencher-labeled RNA substrate. When the substrate is intact, the quencher dampens the fluorophore's signal. Upon cleavage by RNase L, the fluorophore and quencher are separated, resulting in an increased fluorescence signal. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful technique to identify and characterize the binding of small molecules to large proteins. It works by selectively irradiating the protein and observing the transfer of saturation to a binding ligand. Only the protons of the ligand that are in close proximity to the protein will receive this saturation, allowing for the identification of the binding epitope.
Surface Plasmon Resonance (SPR)
SPR is a label-free method for real-time monitoring of biomolecular interactions. In this technique, one molecule (e.g., RNase L) is immobilized on a sensor chip, and the binding of the other molecule (e.g., this compound) flowing over the surface is detected as a change in the refractive index. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (unfolded) protein is quantified, typically by Western blot. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based RNase L Inhibition Assay
Objective: To determine the IC50 value of a test compound against RNase L.
Materials:
-
Recombinant human RNase L
-
2-5A (RNase L activator)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation/Emission ~485/520 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2-5A (e.g., 10 nM final concentration), and the FRET-labeled RNA substrate (e.g., 100 nM final concentration).
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant RNase L (e.g., 1 nM final concentration) to all wells except the negative control to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Saturation Transfer Difference (STD) NMR Spectroscopy
Objective: To confirm the direct binding of a test compound to RNase L and identify the binding epitope.
Materials:
-
Purified RNase L
-
Test compound
-
Deuterated buffer (e.g., PBS in D2O, pH 7.4)
-
NMR spectrometer with a cryoprobe
-
NMR tubes
Procedure:
-
Prepare two samples in deuterated buffer: one containing only the test compound and another containing the test compound and RNase L (typically at a 100:1 molar ratio).
-
Acquire a standard 1D proton NMR spectrum for both samples to serve as a reference.
-
Set up the STD NMR experiment. This involves selective saturation of a region of the protein spectrum where no ligand signals are present (on-resonance irradiation) and a control experiment with irradiation at a frequency far from any protein or ligand signals (off-resonance irradiation).
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the ligand that are in close contact with the protein, thus confirming binding and revealing the binding epitope.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of a test compound to RNase L.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified RNase L
-
Test compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Procedure:
-
Immobilize RNase L onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the binding response in real-time.
-
After each injection, allow for dissociation of the compound from the immobilized protein.
-
Regenerate the sensor surface if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a test compound with RNase L in a cellular environment.
Materials:
-
Cell line expressing RNase L
-
Cell culture medium and reagents
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
SDS-PAGE and Western blot reagents
-
Anti-RNase L antibody
Procedure:
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RNase L at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore direct binding.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Assessing In Vivo Efficacy: A Comparative Guide to RNase L-IN-1 and Genetic Models of RNase L Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for studying the function of Ribonuclease L (RNase L) in vivo: pharmacological inhibition using small molecule inhibitors, represented here by the conceptual compound "RNase L-IN-1" (as a stand-in for known inhibitors), and genetic models of RNase L deficiency. This objective analysis is supported by experimental data from published studies to aid researchers in selecting the most appropriate model for their scientific inquiries.
Data Presentation: Quantitative Comparison
Table 1: In Vitro and Cellular Potency of Known RNase L Small Molecule Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Selectivity | Reference |
| Ellagic Acid (EA) | RNase L | In vitro | ~10-fold selective over IRE1 | Binds outside the pseudokinase domain | [1] |
| Valoneic Acid Dilactone (VAL) | RNase L | In vitro | Low nanomolar | ~100-fold selective over IRE1 | [1] |
| Intact Cells | Low micromolar | [1][2] | |||
| Sunitinib | RNase L | In vitro | 1.4 µM | Less potent than against primary targets (VEGFR, PDGFR) | [1] |
| Intact Cells | 1 µM | ||||
| Myricetin | RNase L | In vitro | Sub-micromolar | Binds to ATP-binding pocket of pseudokinase domain | |
| Intact Cells | More potent than in vitro |
Table 2: In Vivo Phenotypes of RNase L Knockout (KO) Mice
| Phenotype | Experimental Model | Key Findings | Reference |
| Antiviral Response | Encephalomyocarditis virus (EMCV) infection | Impaired antiviral effect of interferon α; increased susceptibility and more rapid death compared to wild-type mice. | |
| Sendai virus (SeV) infection | Several-fold reduced levels of IFN-β induction. | ||
| Interferon Signaling | EMCV or SeV infection, or 2-5A injection | Significantly less IFN-β production compared to wild-type mice. | |
| Apoptosis | - | Suppression of apoptosis in thymus and spleen; thymocytes and fibroblasts are resistant to various apoptotic agents. | |
| Autoimmunity | Poly I:C and Streptozotocin (STZ)-induced diabetes | Significant delay in the onset of type I diabetes. | |
| Radiation Response | Ionizing radiation | Mitigated irradiation-induced bone marrow injury; counteracted the upregulation of immune response genes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: In Vitro RNase L Inhibition Assay
This protocol is based on methods used to screen for small molecule inhibitors of RNase L.
-
Protein Purification: Recombinant human RNase L is expressed and purified from a suitable expression system (e.g., insect cells).
-
Assay Reaction: The assay is typically performed in a buffer containing HEPES, MgCl₂, DTT, and ATP.
-
Activation: RNase L is activated by the addition of 2',5'-linked oligoadenylates (2-5A).
-
Inhibitor Addition: The test compound (e.g., VAL, Myricetin) is added at varying concentrations.
-
Substrate Addition: A fluorescently labeled RNA substrate is added to the reaction.
-
Measurement: The cleavage of the RNA substrate by RNase L is monitored over time by measuring the change in fluorescence.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: In Vivo Antiviral Efficacy in RNase L Knockout Mice
This protocol is a generalized procedure from studies investigating the antiviral role of RNase L in vivo.
-
Animal Models: Age- and sex-matched RNase L knockout (-/-) and wild-type (+/+) mice on the same genetic background (e.g., C57BL/6) are used.
-
Viral Infection: Mice are infected with a specific virus, such as Encephalomyocarditis virus (EMCV), via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Animals are monitored daily for signs of illness, and survival rates are recorded.
-
Viral Titer Measurement: At specific time points post-infection, tissues (e.g., brain, spleen) are harvested, and viral titers are determined by plaque assay on a susceptible cell line.
-
Cytokine Analysis: Blood is collected to measure serum levels of interferons (e.g., IFN-β) and other cytokines using ELISA or multiplex bead assays.
-
Statistical Analysis: Survival curves are analyzed using the log-rank test, and differences in viral titers and cytokine levels are assessed using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the assessment of RNase L function.
Caption: RNase L signaling pathway and points of intervention.
Caption: Comparative in vivo experimental workflow.
Caption: Logical relationship of inhibition models.
Concluding Remarks
The choice between using a small molecule inhibitor like a conceptual "this compound" and a genetic model such as an RNase L knockout mouse depends critically on the scientific question being addressed.
Genetic models offer the advantage of complete and specific ablation of the target protein throughout the life of the animal, providing a clear picture of the protein's overall physiological role. However, a key consideration is the potential for developmental compensation, where other pathways may adapt to the absence of the protein, potentially masking some phenotypes.
Pharmacological inhibitors provide temporal control, allowing for the study of acute inhibition of protein function in adult animals, which can be more relevant to therapeutic interventions. This approach avoids the issue of developmental compensation. However, challenges include ensuring adequate bioavailability and target engagement in vivo, as well as the potential for off-target effects that can confound data interpretation. The significant drop in potency for inhibitors like VAL from in vitro to cellular systems highlights the hurdles in achieving effective in vivo concentrations.
For dissecting the role of RNase L in disease pathogenesis and for preclinical evaluation of potential therapeutics, both models are invaluable. The knockout mouse provides a foundational understanding of the biological consequences of RNase L absence, while inhibitors allow for the validation of RNase L as a druggable target and the exploration of the therapeutic window for its modulation. Future studies employing potent and specific RNase L inhibitors in vivo will be crucial for a direct comparison with the well-established genetic models.
References
Validating the On-Target Effects of RNase L-IN-1 Through Transcriptomic Analysis: A Comparative Guide
For researchers and drug development professionals, validating the on-target effects of a novel inhibitor is a critical step. This guide provides a framework for validating the activity of RNase L-IN-1, a putative inhibitor of Ribonuclease L (RNase L), using transcriptomic analysis. We will compare its expected performance with other known RNase L inhibitors and provide detailed experimental protocols and data presentation formats to guide your research.
The RNase L Signaling Pathway
RNase L is a key enzyme in the innate immune response to viral infections.[1] Its activation is tightly regulated and leads to widespread RNA degradation within the cell, inhibiting viral replication and inducing further immune responses. The pathway is initiated by the recognition of double-stranded RNA (dsRNA), a common hallmark of viral infection.
As depicted in Figure 1, Oligoadenylate Synthetases (OAS) are activated by dsRNA and synthesize 2'-5'-linked oligoadenylates (2-5A).[2][3][4] 2-5A then binds to inactive RNase L monomers, inducing their dimerization and activation.[4] The active RNase L dimer then cleaves single-stranded RNAs (ssRNA), including viral RNA and cellular ribosomal RNA (rRNA) and messenger RNA (mRNA). This widespread RNA degradation leads to an antiviral state characterized by the inhibition of protein synthesis, apoptosis of the infected cell, and the generation of small RNA fragments that can further amplify the innate immune response. This compound is expected to exert its effect by inhibiting the catalytic activity of the active RNase L dimer.
Experimental Validation of this compound
A multi-step approach is recommended to validate the on-target effects of this compound, progressing from a direct enzymatic assay to a global transcriptomic analysis.
References
- 1. Pathologic effects of RNase-L dysregulation in immunity and proliferative control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
RNase L-IN-1 vs. Allosteric Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of RNase L inhibitors is critical for advancing therapeutic strategies targeting innate immunity, viral infections, and certain cancers. This guide provides an objective comparison of RNase L-IN-1, a novel nucleotide mimetic inhibitor, with established allosteric inhibitors of Ribonuclease L (RNase L). The comparison is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Executive Summary
RNase L is a key enzyme in the interferon-induced antiviral response. Its activation by 2',5'-oligoadenylates (2-5A) leads to the degradation of viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. Consequently, inhibitors of RNase L are of significant interest for therapeutic intervention in conditions where its overactivation is detrimental. This guide focuses on a head-to-head comparison of two major classes of RNase L inhibitors: the recently developed this compound and the well-characterized allosteric inhibitors.
This compound, identified as compound 17a in recent literature, represents a new class of 2-((pyrrol-2-yl)methylene)thiophen-4-ones designed as nucleotide mimetics. In contrast, allosteric inhibitors, such as sunitinib, myricetin, and valoneic acid dilactone (VAL), act by binding to the pseudokinase domain of RNase L, a site distinct from the active site, to modulate its activity. This guide will delve into their mechanisms of action, comparative potency, and the experimental basis for these findings.
Mechanism of Action
The fundamental difference between this compound and allosteric inhibitors lies in their mode of binding and the subsequent mechanism of inhibition.
This compound (Compound 17a): A Nucleotide Mimetic Approach
This compound and its analogs were rationally designed to mimic the structure of nucleotides, suggesting they may act by competing with the natural substrate or cofactors at the enzyme's active site or a related binding pocket. Docking analyses from the foundational study suggest that these 2-((pyrrol-2-yl)methylene)thiophen-4-one derivatives bind to RNase L, leading to the inhibition of its ribonuclease activity.[1][2]
Allosteric Inhibitors: Targeting the Pseudokinase Domain
Allosteric inhibitors of RNase L, on the other hand, do not bind to the catalytic ribonuclease domain. Instead, they target the ATP-binding pocket within the pseudokinase (PK) domain. The binding of ATP to this site is crucial for the proper dimerization and activation of RNase L. By occupying this pocket, allosteric inhibitors prevent the conformational changes necessary for RNase L to become fully active, thereby inhibiting its RNA-degrading function.[3] Prominent examples of allosteric inhibitors include the kinase inhibitor sunitinib and natural products like myricetin and valoneic acid dilactone (VAL).[3]
Signaling Pathway and Inhibition Points
To visualize the context of RNase L inhibition, the following diagram illustrates the canonical RNase L activation pathway and the points of intervention for both this compound and allosteric inhibitors.
Caption: RNase L activation by dsRNA and 2-5A, and points of inhibition.
Performance Data: A Quantitative Comparison
The efficacy of RNase L inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the available quantitative data for this compound and key allosteric inhibitors.
Table 1: In Vitro Inhibitory Activity of RNase L Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound (Compound 17a) | Human RNase L | FRET-based | ~0.1 µM (estimated) | [1] |
| Sunitinib | Human RNase L | FRET-based | 1.4 µM | |
| Myricetin | Human RNase L | FRET-based | 109 µM | |
| Hyperoside | Human RNase L | FRET-based | 1.63 µM | |
| Valoneic Acid Dilactone (VAL) | Porcine RNase L | FRET-based | 0.68 nM |
Note: The IC50 for this compound is estimated from graphical data in the source publication, which states it is ">30-fold more potent" than sunitinib.
Table 2: Cellular Activity of RNase L Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / Effective Concentration | Reference |
| This compound (Compound 17a) | HeLa | rRNA Cleavage | Potent inhibition observed | |
| Sunitinib | - | - | - | - |
| Myricetin | A549 | rRNA Cleavage | Effective at 100 µM | |
| Hyperoside | A549 | rRNA Cleavage | Effective at 100 µM | |
| Valoneic Acid Dilactone (VAL) | A549 | rRNA Cleavage | Effective at low µM range |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of RNase L inhibitors.
In Vitro FRET-Based RNase L Inhibition Assay
This assay quantitatively measures the enzymatic activity of RNase L by monitoring the cleavage of a fluorescently labeled RNA substrate.
Caption: Workflow for the in vitro FRET-based RNase L inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human RNase L
-
2',5'-oligoadenylate (2-5A) trimer, sodium salt
-
FRET-based RNA substrate: A short single-stranded RNA oligonucleotide with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., BHQ-1) at the 3' end. The sequence should contain RNase L cleavage sites (e.g., UU, UA).
-
Assay buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Test inhibitors (this compound, allosteric inhibitors) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant RNase L, and the test inhibitor to the desired final concentrations.
-
Initiate the reaction by adding 2-5A to activate RNase L.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the FRET RNA substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for 6-FAM) over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular rRNA Cleavage Assay
This cell-based assay assesses the ability of an inhibitor to block RNase L activity within a cellular context by observing the integrity of ribosomal RNA (rRNA).
Caption: Workflow for the cellular ribosomal RNA (rRNA) cleavage assay.
Methodology:
-
Reagents and Materials:
-
Human cell line (e.g., HeLa or A549).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
RNase L activator: Polyinosinic:polycytidylic acid (poly(I:C)) or 2-5A.
-
Transfection reagent.
-
Total RNA isolation kit.
-
Capillary electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Activate endogenous RNase L by transfecting the cells with poly(I:C) or 2-5A.
-
Incubate the cells for an additional period (e.g., 4-6 hours) to allow for RNase L-mediated RNA degradation.
-
Harvest the cells and isolate total RNA using a commercial kit.
-
-
Data Analysis:
-
Analyze the integrity of the isolated RNA using a capillary electrophoresis system.
-
In the control cells (no inhibitor), activation of RNase L will result in the appearance of characteristic cleavage products of the 18S and 28S rRNA.
-
In the presence of an effective inhibitor, the rRNA will remain intact, and the characteristic cleavage products will be reduced or absent.
-
The potency of the inhibitor can be assessed by the concentration-dependent preservation of rRNA integrity.
-
Conclusion
Both this compound and allosteric inhibitors represent promising avenues for the therapeutic modulation of RNase L activity. This compound, as a nucleotide mimetic, introduces a novel mechanism of action that appears to be highly potent in in-vitro assays. Allosteric inhibitors, such as VAL, also demonstrate nanomolar potency in vitro and efficacy in cellular models.
The choice between these inhibitor classes for research and development will depend on several factors, including specificity, off-target effects, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds. The continued exploration of diverse chemical scaffolds, as exemplified by this compound, will undoubtedly accelerate the development of next-generation RNase L-targeted therapeutics.
References
- 1. Rational design and evaluation of 2-((pyrrol-2-yl)methylene)thiophen-4-ones as RNase L inhibitors PMID: 37201427 | MCE [medchemexpress.cn]
- 2. search.library.berkeley.edu [search.library.berkeley.edu]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RNase L Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reported inhibitors of Ribonuclease L (RNase L), a key enzyme in the innate immune response to viral infections. The focus is on the independent verification of the half-maximal inhibitory concentration (IC50) of these compounds, a critical parameter for assessing their potency and therapeutic potential. Due to the limited publicly available data on the IC50 of RNase L-IN-1, this guide offers a detailed comparison with well-characterized alternative inhibitors, Sunitinib and Valoneic Acid Dilactone (VAL).
RNase L Signaling Pathway
The 2-5A-synthetase (OAS)/RNase L pathway is a crucial component of the interferon-induced antiviral response. Upon detection of viral double-stranded RNA (dsRNA), OAS enzymes synthesize 2',5'-linked oligoadenylates (2-5A). These molecules then bind to and activate RNase L, leading to the degradation of both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.
Caption: The OAS/RNase L signaling pathway and points of inhibition.
Comparative Analysis of RNase L Inhibitors
| Inhibitor | Reported IC50 (in vitro) | Cellular EC50 | Method of IC50 Determination | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1] |
| Sunitinib | 1.4 µM | 1 µM | FRET-based RNase L activity assay | [2][3][4] |
| Valoneic Acid Dilactone (VAL) | 0.68 ± 0.09 nM (porcine RNase L)33.9 ± 0.1 nM (human RNase L) | ~1 µM | Fluorescence-based RNA cleavage assay | [3] |
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is paramount for the comparison of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the literature for RNase L inhibitors. These protocols can be adapted for the independent verification of this compound's inhibitory activity.
In Vitro RNase L Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of RNase L in vitro, allowing for the determination of an inhibitor's IC50.
Caption: Workflow for determining in vitro IC50 using a FRET-based assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human RNase L to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the RNase L activator, 2-5A, in RNase-free water.
-
Synthesize or procure a FRET-labeled RNA substrate. This is typically a short single-stranded RNA with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the quencher suppresses the fluorophore's signal.
-
Prepare serial dilutions of the test inhibitor (this compound) in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, combine the recombinant RNase L, 2-5A, and varying concentrations of the inhibitor.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-labeled RNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The cleavage of the FRET substrate by RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Cellular RNase L Activity Assay (rRNA Cleavage Assay)
This assay assesses the ability of an inhibitor to block RNase L activity within a cellular context. Activated RNase L cleaves cellular RNAs, including ribosomal RNA (rRNA), leading to a characteristic cleavage pattern.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., A549 lung carcinoma cells) to a desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound) for a specific duration (e.g., 2-4 hours).
-
Induce RNase L activation by transfecting the cells with a synthetic dsRNA analog like poly(I:C) or with 2-5A directly.
-
-
RNA Extraction and Analysis:
-
After the induction period, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
Assess the integrity of the extracted RNA. A common method is to use a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
-
Data Interpretation:
-
In control cells (no inhibitor), activation of RNase L will result in the appearance of specific rRNA cleavage products, visible as distinct peaks in the electropherogram.
-
The presence of an effective inhibitor will prevent or reduce this rRNA cleavage in a dose-dependent manner.
-
The cellular effective concentration (EC50) can be estimated by quantifying the reduction in rRNA cleavage at different inhibitor concentrations.
-
Conclusion
While this compound is presented as an inhibitor of RNase L, the absence of a publicly reported IC50 value makes a direct and independent performance comparison challenging. In contrast, Sunitinib and Valoneic Acid Dilactone (VAL) have been more extensively characterized in the scientific literature, with established in vitro IC50 and cellular EC50 values. The provided experimental protocols offer a framework for the independent verification of this compound's potency, which is essential for its validation as a reliable research tool or potential therapeutic agent. Researchers are encouraged to perform such independent evaluations to contribute to a more comprehensive understanding of the comparative efficacy of available RNase L inhibitors.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for RNase L-IN-1
A Critical Note on RNase L-IN-1: As of the current date, a specific Safety Data Sheet (SDS) and detailed disposal procedures for the compound explicitly named "this compound" are not publicly available. The information provided herein is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is an inhibitor of Ribonuclease L (RNase L), an enzyme involved in the innate immune response to viral infections.[1] Due to its nature as a novel small molecule inhibitor, it should be handled with care, assuming it is a potentially hazardous substance until proven otherwise.
General Handling and Disposal Protocol for Small Molecule Inhibitors
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety. The following steps provide a general guideline for the safe disposal of small molecule inhibitors like this compound.
Chemical Identification and Classification:
-
Always refer to the Safety Data Sheet (SDS) for the specific chemical to understand its hazards, including toxicity, flammability, reactivity, and environmental risks.
-
Determine if the waste is hazardous or non-hazardous based on the SDS and local regulations.[2] Most novel small molecule inhibitors should be treated as hazardous waste.[2]
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[2]
Waste Segregation and Collection:
-
Collect liquid chemical waste in a designated, leak-proof container that is compatible with the chemical. The container must be clearly labeled with the full chemical name(s) of the contents.[2]
-
Solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) should be collected in a separate, clearly labeled hazardous waste container.
-
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
Disposal Procedure:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Empty Container Disposal:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol is for the preparation of a stock solution of this compound. All procedures should be performed in a chemical fume hood.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of the powdered inhibitor to the tube using a clean spatula. Record the exact weight.
-
Solubilization: Consult the SDS or product information sheet for the recommended solvent (e.g., DMSO). In the chemical fume hood, add the calculated volume of solvent to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be required for some compounds.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at the recommended temperature (e.g., -20°C).
-
Preparation of Working Solutions: When ready to use, thaw an aliquot of the stock solution. Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer.
Waste Disposal:
-
Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in the designated hazardous chemical waste containers.
-
Dispose of any unused stock or working solutions as liquid hazardous waste.
Quantitative Data Summary
Since no specific SDS is available for this compound, quantitative data regarding its specific toxicity, environmental hazards, and occupational exposure limits are not available. The following table provides the known physical and chemical properties.
| Property | Value |
| Chemical Formula | C27H35FN6O3S |
| Molecular Weight | 542.67 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for the short term and -80°C for the long term. |
Visualizations
Caption: Experimental workflow for preparing and handling this compound.
Caption: Simplified signaling pathway of RNase L and the inhibitory action of this compound.
References
Essential Safety and Logistical Information for Handling RNase L-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RNase L-IN-1, a small molecule inhibitor of RNase L.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of experiments.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3][4]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact with the chemical.[5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound, especially if in powdered form. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.
-
For stock solutions, store at -20°C for up to one month or at -80°C for up to six months.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.
-
Use sterile, disposable plasticware whenever possible to avoid RNase contamination.
-
To prepare a stock solution, follow the supplier's instructions. For example, a working solution can be prepared by dissolving the compound in a suitable solvent like DMSO.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Designate a specific area for working with this compound to prevent cross-contamination.
Spill and Disposal Plan
Spill Response:
-
Evacuate and Alert: Clear the area of all personnel and inform others of the spill.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with absorbent materials.
-
Personal Protection: Wear appropriate PPE, including gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.
-
Clean-up:
-
Solid: Carefully wipe up the material with a damp cloth or absorbent paper.
-
Liquid: Use an absorbent material to soak up the spill.
-
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent solution, followed by a rinse with water.
-
Disposal: Place all contaminated materials, including gloves and absorbent pads, into a sealed, labeled container for chemical waste.
Disposal:
-
Dispose of unused this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the compound down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
